6-Chloro-2-hydrazino-4-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-4-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKVZOWCYLRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368946 | |
| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21703-54-8 | |
| Record name | 6-Chloro-2-hydrazinyl-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is strategically designed in three main stages, commencing with the Conrad-Limpach cyclization to form the quinoline core, followed by a chlorination step, and culminating in a nucleophilic substitution to introduce the hydrazino moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the scientific rationale behind the chosen synthetic route.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of biological and physicochemical properties. The incorporation of a hydrazino group at the C-2 position of the quinoline nucleus introduces a highly reactive and versatile handle for further chemical modifications. Hydrazone derivatives, for instance, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]
The target molecule, this compound, combines the key features of a halogenated quinoline with a reactive hydrazino group, making it a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and methyl substituents on the quinoline ring are expected to influence the compound's lipophilicity and binding interactions with biological targets.[4] This guide will delineate a practical and well-established synthetic route to access this important building block.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a straightforward three-step synthetic sequence. The target molecule can be disconnected at the C-N bond of the hydrazino group, leading back to the key intermediate, 2,6-dichloro-4-methylquinoline. This dichloro derivative, in turn, can be synthesized from 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one through a deoxychlorination reaction. Finally, the quinolinone core can be constructed via a cyclization reaction between p-chloroaniline and ethyl acetoacetate, following the principles of the Conrad-Limpach synthesis.
This forward synthetic approach was chosen for its reliability, use of readily available starting materials, and the well-documented nature of each transformation in quinoline chemistry.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one
This initial step involves the thermal condensation and cyclization of p-chloroaniline with ethyl acetoacetate. The reaction proceeds via the formation of an intermediate ethyl β-(4-chloroanilino)crotonate, which then undergoes intramolecular cyclization at elevated temperatures.
Materials:
-
p-Chloroaniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-chloroaniline and ethyl acetoacetate.
-
Heat the mixture at approximately 140-150°C for 2 hours.
-
Increase the temperature to around 250°C and maintain for 1 hour to effect cyclization. The elimination of ethanol will be observed.
-
Allow the reaction mixture to cool to room temperature, during which the product will solidify.
-
Triturate the solid with a suitable solvent such as hexane or diethyl ether to remove the high-boiling solvent.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the solid from a large volume of ethanol or acetic acid to yield pure 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one as a crystalline solid.
Step 2: Synthesis of 2,6-Dichloro-4-methylquinoline
The hydroxyl groups of the quinolinone are converted to chloro groups using a potent chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is a standard method for the synthesis of chloroquinolines from their corresponding hydroxy precursors.[5]
Materials:
-
6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, but recommended for higher yield)
-
Ice-water
-
Sodium bicarbonate solution
Procedure:
-
In a fume hood, carefully add 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
To this suspension, cautiously add phosphorus pentachloride in a portion-wise manner.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 2,6-dichloro-4-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetone.
Step 3: Synthesis of this compound
The final step involves the nucleophilic displacement of the highly reactive chloro group at the C-2 position of the quinoline ring with hydrazine. The C-2 position is more susceptible to nucleophilic attack than the C-6 position due to the electron-withdrawing effect of the ring nitrogen.
Materials:
-
2,6-Dichloro-4-methylquinoline
-
Hydrazine hydrate (80-100%)
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichloro-4-methylquinoline in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.[6]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final product.
Characterization Data
The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.
6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one:
-
Appearance: White to off-white crystalline solid.
-
13C NMR (CDCl₃/TFA): Expected signals around δ 18.5 (CH₃), 116.5, 118.0, 122.5, 125.0, 130.0, 135.0, 140.0, 165.0 (C=O).[7][8]
2,6-Dichloro-4-methylquinoline:
-
Appearance: Pale yellow solid.
-
Spectroscopic data should be consistent with the assigned structure.
This compound:
-
Appearance: Solid.
-
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and exchangeable protons for the hydrazino group (NHNH₂).
-
¹³C NMR: Resonances for the ten carbon atoms of the quinoline core.
-
IR (KBr): Characteristic peaks for N-H stretching of the hydrazino group, C=N and C=C stretching of the quinoline ring, and C-Cl stretching.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀ClN₃, MW: 207.66 g/mol ).
-
Data Summary
| Compound | Starting Materials | Key Reagents | Typical Yield (%) |
| 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one | p-Chloroaniline, Ethyl acetoacetate | Heat | 70-80 |
| 2,6-Dichloro-4-methylquinoline | 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 80-90 |
| This compound | 2,6-Dichloro-4-methylquinoline | Hydrazine Hydrate | 60-70 |
Yields are approximate and may vary based on reaction scale and optimization.
Mechanistic Insights
Figure 2: Simplified mechanism for the chlorination and hydrazinolysis steps.
The chlorination of the quinolinone intermediate is believed to proceed through the formation of a phosphate ester intermediate at the hydroxyl groups, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The subsequent hydrazinolysis is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. The attack of hydrazine at the C-2 position forms a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride leaving group.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Hydrazine hydrate is a suspected carcinogen and is corrosive. Handle with care in a fume hood and avoid inhalation and skin contact.[9]
-
The high-temperature reactions should be conducted with appropriate shielding and temperature control.
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described protocols are based on well-established chemical transformations and utilize readily accessible starting materials. The final product is a versatile intermediate with significant potential for the development of novel bioactive molecules in the field of medicinal chemistry. The detailed experimental procedures and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of quinoline-based compounds.
References
Sources
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- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. prepchem.com [prepchem.com]
- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline: From Starting Materials to Final Product
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is deconstructed into a logical, three-stage process, beginning with the selection of foundational starting materials and culminating in the target molecule. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and explain the causality behind critical process choices. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this key synthetic intermediate.
Introduction: Strategic Synthesis of a Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. This compound serves as a versatile building block, with the hydrazino group providing a reactive handle for the construction of more complex, biologically active molecules such as pyrazolo[3,4-b]quinolines, which are known to possess antimicrobial and antiviral properties.[1]
The synthesis of this target molecule is most efficiently approached through a convergent strategy that builds the quinoline ring system first, followed by functional group interconversions. Our analysis identifies the most logical and well-established pathway, which proceeds via three key transformations:
-
Quinoline Ring Formation: Construction of the chloro- and methyl-substituted quinoline core via the Combes or a related cyclization reaction.
-
Activation via Chlorination: Conversion of the resulting quinolinone intermediate into a more reactive dichloro derivative.
-
Regioselective Hydrazinolysis: Introduction of the hydrazino group at the C2 position through nucleophilic aromatic substitution.
This guide will detail the rationale and methodology for each stage, starting with the foundational precursors.
Diagram: Overall Synthetic Workflow
Caption: High-level overview of the three-stage synthetic pathway.
Part 1: The Core Precursors and Quinoline Ring Formation
The synthesis commences with two readily available and inexpensive starting materials: 4-chloroaniline and ethyl acetoacetate . The selection of these precursors directly dictates the substitution pattern of the final quinoline ring.
-
4-Chloroaniline: This molecule provides the benzene portion of the bicyclic quinoline system and establishes the chlorine atom at the C6 position.
-
Ethyl Acetoacetate: This β-ketoester is the source of the atoms that will form the pyridine ring, including the methyl group at the C4 position and the carbonyl group at C2.
The initial reaction is a condensation between the aniline and the β-ketoester, which, upon heating, forms an intermediate acetoacetanilide, specifically 4'-chloroacetoacetanilide.[2] This is followed by an acid-catalyzed intramolecular cyclization, a classic method known as the Combes quinoline synthesis or the Conrad-Limpach reaction, to yield the quinoline scaffold.[3][4][5][6]
Diagram: Mechanism of Ring Cyclization
Caption: Simplified mechanism for the acid-catalyzed cyclization step.
Experimental Protocol 1: Synthesis of 6-Chloro-4-methylquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Initial Condensation: Heat the mixture at 110-120°C for 1 hour. Water and ethanol will be evolved during this step as the intermediate anilide forms.
-
Cyclization: Allow the reaction mixture to cool to approximately 80-90°C. Cautiously and with stirring, slowly add concentrated sulfuric acid (4.0 eq). An exothermic reaction will occur.
-
Heating: Once the addition is complete, heat the mixture to 100°C and maintain this temperature for 15-20 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Drying: Dry the solid product, 6-chloro-4-methylquinolin-2(1H)-one, in a vacuum oven.
Part 2: Activation via Chlorination
The quinolin-2(1H)-one produced in the first stage exists predominantly in its amide tautomeric form and is relatively unreactive towards nucleophilic substitution at the C2 position. To facilitate the subsequent introduction of the hydrazino group, the hydroxyl/oxo group at C2 must be converted into a good leaving group. This is reliably achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the quinolinone into the key intermediate, 2,6-dichloro-4-methylquinoline .
Experimental Protocol 2: Synthesis of 2,6-Dichloro-4-methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize evolved HCl).
-
Reagent Addition: Add 6-chloro-4-methylquinolin-2(1H)-one (1.0 eq) to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃) (5.0 eq).
-
Reaction: Gently reflux the mixture for 2-3 hours. The solution will become homogeneous.
-
Removal of Excess Reagent: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralization & Isolation: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium carbonate solution or aqueous ammonia until the pH is approximately 8. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of water and dry it. The product can be further purified by recrystallization from ethanol or a similar suitable solvent.
Part 3: Regioselective Hydrazinolysis
The final step in the sequence is the introduction of the hydrazino moiety. This is accomplished through a nucleophilic aromatic substitution reaction where hydrazine hydrate attacks the 2,6-dichloro-4-methylquinoline intermediate.
Causality of Regioselectivity: The chlorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C6 position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen atom, which activates the C2 position and stabilizes the Meisenheimer-like intermediate formed during the substitution. The chlorine on the benzene ring (C6) is not similarly activated and remains intact under these reaction conditions. This inherent reactivity difference provides a clean and high-yielding conversion to the desired product.[7]
Experimental Protocol 3: Synthesis of this compound
-
Reaction Setup: Combine 2,6-dichloro-4-methylquinoline (1.0 eq) and an excess of hydrazine hydrate (e.g., 10-15 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask fitted with a reflux condenser.[7]
-
Heating: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, the volume can be reduced under vacuum.
-
Work-up: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or another appropriate solvent to remove residual hydrazine.[8]
-
Drying and Purification: Dry the product under vacuum. If necessary, the final compound can be purified by recrystallization from a solvent such as ethyl acetate or ethanol to yield pure this compound.
Data Summary
| Compound Name | Starting Materials | Key Reagents | Typical Yield | Reference |
| 6-Chloro-4-methylquinolin-2(1H)-one | 4-Chloroaniline, Ethyl Acetoacetate | H₂SO₄ | ~75-85% | Analogous to[9] |
| 2,6-Dichloro-4-methylquinoline | 6-Chloro-4-methylquinolin-2(1H)-one | POCl₃ | ~80-90% | Analogous to[9] |
| This compound | 2,6-Dichloro-4-methylquinoline | Hydrazine Hydrate | ~65-75% | Analogous to[8] |
Conclusion
The synthesis of this compound is a well-established and efficient process rooted in classic heterocyclic chemistry. By starting with the fundamental building blocks of 4-chloroaniline and ethyl acetoacetate , a robust three-stage sequence involving cyclization , chlorination , and regioselective hydrazinolysis provides a reliable route to this valuable intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this compound for applications in drug discovery and materials science.
References
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
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Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
- Benchchem. (2025, November).
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Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20710. Available from: [Link]
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Low, J. N., Wardell, J. L., Taylor, C., & Glidewell, C. (2004). Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. Acta Crystallographica Section C, 60(Pt 5), o330–o336. Available from: [Link]
- Shah, S., et al. (n.d.). Synthesis of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, 14 a/14 b. ResearchGate.
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Beilstein Journals. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. Retrieved from [Link]
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PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]
- National Institutes of Health. (2026).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- ResearchGate. (n.d.).
- Jadhav, G. V. (n.d.).
- Technical Disclosure Commons. (2024). 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from a publication on pyrimidine-quinoline clubbed molecules.
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An In-depth Technical Guide to 6-Chloro-2-hydrazino-4-methylquinoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physical and chemical properties, outline a robust synthetic protocol, and explore its reactivity and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecular scaffold.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic heterocyclic structure provides an excellent framework for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets.[1] The synthetic versatility of the quinoline core allows for the introduction of various functional groups at multiple positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][3][4]
This compound builds upon this robust foundation by incorporating a highly reactive hydrazino group at the C-2 position and further functionalizing the scaffold with a chlorine atom at C-6 and a methyl group at C-4.[1] These modifications influence the compound's electronic properties and steric profile, making it a valuable intermediate for chemical elaboration and biological investigation.[1] The hydrazino moiety, in particular, serves as a potent nucleophile and a critical building block for a multitude of nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent in pharmaceuticals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's identity and characteristics.
| Property | Value | Source |
| CAS Number | 21703-54-8 | [5] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [5] |
| Molecular Weight | 207.66 g/mol | [5] |
| Purity | Min. 95% (typical for commercial samples) | [5] |
| Description | Versatile small molecule scaffold | [5] |
Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom at the 2-position of a corresponding dichloro-quinoline precursor with hydrazine hydrate. This is a common and effective method for introducing the hydrazino group onto the quinoline core.[6][7][8]
General Synthetic Pathway
The reaction proceeds by refluxing the starting material, 2,6-dichloro-4-methylquinoline, with an excess of hydrazine hydrate. The hydrazino group acts as a nucleophile, displacing the more reactive chlorine atom at the 2-position.
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6-Chloro-2-hydrazino-4-methylquinoline structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-2-hydrazino-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active agents. Its strategic importance lies in the reactive hydrazino group, which provides a versatile handle for synthesizing novel derivatives with potential therapeutic applications, including antimalarial, anticancer, and antimicrobial activities. Accurate and unambiguous structural elucidation is paramount to ensuring the efficacy, safety, and novelty of these synthesized compounds. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of this compound, integrating modern spectroscopic techniques with logical, field-proven insights. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility.
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system is a privileged scaffold in drug development, famously represented by the antimalarial drug chloroquine. The introduction of a chloro group at the 6-position and a hydrazino moiety at the 2-position of the 4-methylquinoline core creates a highly reactive and versatile intermediate. The hydrazino group, in particular, is a powerful nucleophile, enabling the construction of various heterocyclic systems like pyrazoles, triazoles, and hydrazones, which are frequently explored for biological activity. Understanding the precise molecular architecture of this starting material is not merely a formality but a critical first step in any drug discovery campaign.
Synthesis Pathway and Potential Impurities
The most common synthetic route to this compound involves a two-step process starting from 4-chloro-3-methylacetanilide.
Figure 2: A logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands. For this compound, the N-H stretching vibrations of the hydrazino group are particularly diagnostic.
Trustworthiness through Self-Validation: The presence of sharp, distinct peaks in the N-H stretching region, combined with the absence of a strong C=O stretch (which would indicate an amide impurity), provides strong evidence for the successful incorporation of the hydrazino group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples, which requires minimal preparation. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Hydrazine) | 3300 - 3450 (often two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic, CH₃) | 2850 - 3000 | Stretch |
| C=N, C=C (Quinoline) | 1500 - 1650 | Ring Stretch |
| N-H (Hydrazine) | 1580 - 1620 | Bending (Scissoring) |
| C-Cl | 700 - 850 | Stretch |
Conclusion: Synthesizing Data for Definitive Elucidation
The structural elucidation of this compound is a process of convergent validation. Each piece of spectroscopic data acts as a check on the others. The mass spectrum confirms the elemental formula and the presence of chlorine. The ¹H and ¹³C NMR spectra map out the precise arrangement of the carbon-hydrogen skeleton and confirm the substitution pattern. Finally, FT-IR provides a quick and definitive confirmation of the key hydrazino functional group. By systematically applying these techniques and understanding the causality behind each measurement, researchers can proceed with confidence in the identity and purity of this critical building block, ensuring the integrity of their subsequent drug discovery efforts.
References
-
General Quinoline Chemistry and Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
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Practical Organic Synthesis and Characterization: Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry: Standard and Microscale. Blackwell Science. [Link]
The Hydrazino Group in 6-Chloro-2-hydrazino-4-methylquinoline: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazino moiety at the C-2 position of the 6-chloro-4-methylquinoline scaffold represents a versatile and highly reactive functional group, serving as a critical building block in the synthesis of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive exploration of the reactivity of the hydrazino group in 6-chloro-2-hydrazino-4-methylquinoline, with a particular focus on its utility in constructing novel molecular architectures of significant interest in medicinal chemistry and materials science. We will delve into the key reaction pathways, including condensation, cyclization, and substitution reactions, offering mechanistic insights and practical experimental protocols. This guide is intended to be a valuable resource for researchers seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Quinoline Core and the Significance of the Hydrazino Substituent
The quinoline scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with pronounced biological activities. The introduction of a hydrazino group at the C-2 position, as seen in this compound, dramatically expands the synthetic possibilities of the quinoline core. The hydrazino group, with its two nucleophilic nitrogen atoms, acts as a powerful handle for the construction of fused five- and six-membered rings, leading to the formation of polycyclic heteroaromatic systems.
The presence of the chloro substituent at the C-6 position and the methyl group at the C-4 position further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and providing opportunities for further functionalization. The inherent reactivity of the hydrazino group makes this compound a key intermediate in the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.[1]
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C-2 position of the quinoline ring with hydrazine. The common precursor for this transformation is 2,6-dichloro-4-methylquinoline.
General Synthetic Protocol: Hydrazinolysis of 2,6-dichloro-4-methylquinoline
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly nucleophilic hydrazine hydrate displaces the chloro group at the C-2 position. The C-2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Experimental Protocol:
-
To a stirred solution of 2,6-dichloro-4-methylquinoline in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.
This method is generally efficient and provides the desired product in good yield.[2][3]
Key Reactive Pathways of the Hydrazino Group
The synthetic utility of this compound lies in the diverse reactivity of its hydrazino group. The two nitrogen atoms of the hydrazino moiety can participate in a variety of chemical transformations, primarily condensation and cyclization reactions, to afford a range of fused heterocyclic systems.
Condensation Reactions with Carbonyl Compounds
The hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These Schiff bases are often stable, isolable intermediates that can be further cyclized or utilized in subsequent synthetic steps.[4]
Reaction Workflow:
Caption: Synthesis of pyrazolo[4,3-c]quinolines.
The versatile hydrazino group can also be utilized to construct other fused nitrogen-containing heterocycles, such as triazoles and tetrazoles.
-
Triazolo[4,3-a]quinolines: These can be synthesized by reacting 2-hydrazinoquinolines with carboxylic acids or their derivatives. For example, treatment with formic acid leads to the formation of the parent triazolo[4,3-a]quinoline system, while reaction with other carboxylic acids provides access to substituted analogues. [5]* Tetrazolo[1,5-a]quinolines: Diazotization of the hydrazino group with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures leads to the formation of an azide intermediate, which undergoes spontaneous cyclization to the fused tetrazole ring. [5] These reactions highlight the broad applicability of 2-hydrazinoquinolines as precursors to a wide range of fused heterocyclic systems.
Quantitative Data Summary
| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |
| Hydrazinolysis | 2,6-dichloro-4-phenylquinoline, Hydrazine hydrate | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | [3] |
| Condensation | 2-hydrazinoquinoline, Aromatic aldehydes/ketones | Azomethines | - | [5] |
| Cyclization | 2-hydrazinoquinoline, Carboxylic acids | Triazolo[4,3-a]quinolines | - | [5] |
| Cyclization | 2-hydrazinoquinoline, Nitrous acid | Tetrazolo[1,5-a]quinoline | - | [5] |
| Cyclization | 2-hydrazinoquinolines, β-dicarbonyl compounds | Pyrazoloquinolines | - | [6] |
Conclusion and Future Perspectives
The hydrazino group in this compound is a synthetically powerful functional group that provides a reliable and versatile entry point to a vast array of novel fused heterocyclic compounds. The condensation and cyclization reactions of this moiety are particularly valuable for the construction of pyrazolo-, triazolo-, and tetrazolo-quinolines, which are of significant interest in medicinal chemistry. The continued exploration of the reactivity of this key intermediate is expected to lead to the discovery of new molecular entities with unique biological and material properties. Future research in this area could focus on the development of novel catalytic systems to enhance the efficiency and selectivity of these transformations, as well as the exploration of the reactivity of the C-6 chloro substituent in the synthesized fused systems to further expand molecular diversity.
References
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- Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate.
- Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. PrepChem.com.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
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- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health.
- Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. IISTE.org.
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Derivatization of 6-Chloro-2-hydrazino-4-methylquinoline
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Foreword: The Quinoline Core in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with profound biological activity.[1][2][3] From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline nucleus offers a rigid and versatile framework for molecular design. Within this esteemed class of heterocycles, 6-chloro-2-hydrazino-4-methylquinoline emerges as a particularly valuable and reactive synthetic intermediate. Its true potential lies in the strategic derivatization of its highly nucleophilic hydrazino group, which serves as a gateway to a diverse array of fused and substituted heterocyclic systems.
This guide provides an in-depth exploration of the key derivatization pathways for this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic rationale behind these transformations, offer field-tested experimental protocols, and discuss the therapeutic significance of the resulting molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block for the discovery of novel bioactive agents.
Chapter 1: The Starting Block – Synthesis and Reactivity Profile
The journey begins with the precursor, this compound. Its synthesis is typically achieved through a nucleophilic substitution reaction where the more reactive chlorine atom at the 2-position of 2,6-dichloro-4-methylquinoline is displaced by hydrazine hydrate.[4][5]
The utility of this molecule is dictated by its distinct electronic properties. The quinoline structure is characterized by an electron-deficient pyridine ring fused to a more electron-rich benzene ring.[6] However, the primary locus of reactivity for derivatization is the exocyclic hydrazino (-NHNH₂) moiety. The terminal amino group is a potent nucleophile, readily engaging with a wide range of electrophilic partners. This inherent reactivity is the key that unlocks a vast landscape of chemical transformations.
Chapter 2: Major Derivatization Pathways
The derivatization of this compound is dominated by reactions that leverage the nucleophilicity of the hydrazine group to form new carbon-nitrogen and nitrogen-nitrogen bonds, often culminating in the formation of new heterocyclic rings. We will explore three principal strategies: the synthesis of pyrazoles, the construction of triazoles, and the formation of hydrazones.
Strategy 1: Cyclocondensation for the Synthesis of Pyrazole Derivatives
The construction of a pyrazole ring is a classic and highly effective strategy for derivatizing hydrazines. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold renowned for its diverse pharmacological profile, including anti-inflammatory, antimicrobial, and anticancer activities.[7]
Causality of the Reaction: The most common approach involves a cyclocondensation reaction with a 1,3-bielectrophilic compound, such as a β-diketone or a β-ketoester.[7][8] The reaction is mechanistically elegant: it begins with the formation of a hydrazone intermediate via condensation of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the internal nitrogen attacks the second carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[9][10]
Workflow: Pyrazole Synthesis from this compound
Caption: Workflow for pyrazole synthesis via cyclocondensation.
Field-Proven Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoline
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.07 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven.
-
Recrystallization (Self-Validation): Recrystallize the dried solid from ethanol. The formation of well-defined crystals, which can be characterized by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS), validates the purity and identity of the final product. The expected yield is typically in the range of 75-85%.
Strategy 2: Condensation for the Synthesis of Hydrazone Derivatives
The reaction of this compound with aldehydes or ketones is a direct and efficient method to produce hydrazone derivatives. These compounds, characterized by the >C=N-NH- linkage, are not merely intermediates but are themselves a class of compounds with significant and diverse biological activities, particularly as antimicrobial agents.[11][12][13]
Causality of the Reaction: This is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is followed by the elimination of a water molecule, driven by the formation of the stable carbon-nitrogen double bond (imine). The reaction is often catalyzed by a small amount of acid.
Diagram: Hydrazone Formation Pathway
Caption: General workflow for the synthesis of hydrazone derivatives.
Field-Proven Experimental Protocol: Synthesis of a Quinolinyl Arylhydrazone
-
Reagent Preparation: Dissolve this compound (2.07 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask. Add 2-3 drops of glacial acetic acid to act as a catalyst.
-
Aldehyde Addition: Add an equimolar amount of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.40 g, 10 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux for 2-3 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Validation: Dry the product and determine its melting point. The purity and structure should be confirmed by spectroscopic methods. The sharp, well-defined melting point and clean spectra serve as validation of a successful synthesis. Yields are typically high (>90%).
Strategy 3: Construction of Fused Triazolo[4,3-a]quinoline Systems
For creating more complex, rigid structures, the hydrazine moiety can be used to build fused heterocyclic systems. The synthesis of[1][2][3]triazolo[4,3-a]quinolines is a powerful example. The 1,2,4-triazole ring is a key pharmacophore found in numerous FDA-approved drugs, especially potent antifungal agents.[14][15]
Causality of the Reaction: A common route involves a two-step process. First, the hydrazine is acylated, for instance with a carboxylic acid or its derivative, to form a hydrazide. This intermediate is then subjected to cyclization conditions, often using a dehydrating agent like phosphorus oxychloride (POCl₃), to form the fused triazole ring. Alternative one-pot methods can involve reacting the hydrazine with reagents like orthoesters.
Field-Proven Experimental Protocol: Synthesis of 1-(6-chloro-4-methylquinolin-2-yl)-1H-1,2,4-triazole (Illustrative)
Note: This is a representative pathway. A more common route leads to the fused system. A more direct synthesis for the fused triazole involves reacting the hydrazine with reagents like carbon disulfide followed by an alkylating agent and then cyclization, or with formamide.
-
Intermediate Formation: In a flask, react this compound (10 mmol) with an excess of formic acid (20 mL) and reflux for 5 hours to form the N-formylhydrazide intermediate. Remove excess formic acid under reduced pressure.
-
Cyclization: To the crude intermediate, add phosphorus oxychloride (15 mL) and reflux for 2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide solution) while keeping the mixture cool.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or DMF-water provides the pure fused triazole product.
Chapter 3: Data Presentation and Biological Significance
The derivatives synthesized from this compound are of significant interest to the drug development community, primarily for their potential as antimicrobial agents. The incorporation of different heterocyclic rings (pyrazole, triazole) or functional groups (hydrazone) drastically modulates the biological activity profile.
| Derivative Class | Core Reaction Type | Potential Biological Activity | Supporting References |
| Quinolinyl Pyrazoles | Cyclocondensation | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | [7][16] |
| Quinolinyl Hydrazones | Condensation | Potent Antibacterial, Antifungal | [17][18][19] |
| Triazolo-quinolines | Cyclization/Fusion | Antifungal, Antimicrobial | [14][15] |
The consistent reports of antibacterial and antifungal activity among these derivatives are particularly noteworthy. For instance, quinolinyl arylhydrazones have been evaluated against various fungal strains like Candida albicans, showing promising minimum inhibitory concentration (MIC) values.[17][18][19] The mechanism is often attributed to the ability of these planar, electron-rich systems to intercalate with DNA or inhibit key microbial enzymes.
Conclusion and Future Perspectives
This compound is unequivocally a high-value scaffold for synthetic and medicinal chemistry. Its straightforward derivatization through cyclocondensation and condensation reactions provides reliable access to libraries of pyrazole, hydrazone, and triazole derivatives. The field-proven protocols detailed in this guide offer a robust foundation for researchers to explore this chemical space.
Future efforts should focus on expanding the diversity of these derivatives. This includes employing a wider range of bielectrophilic reagents for cyclization, exploring multi-component reactions for improved efficiency, and applying green chemistry principles to minimize environmental impact. Given the consistent and potent antimicrobial activities reported for these classes of compounds, further investigation and optimization of these scaffolds could lead to the development of next-generation therapeutic agents to combat infectious diseases.
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Title: Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.[1] Source: SciSpace URL:
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Title: Recent Progress in the Synthesis of Quinolines.[2] Source: PubMed URL: [Link]
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Title: Synthesis of quinolines.[20] Source: Organic Chemistry Portal URL: [Link]
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Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[3] Source: IIP Series URL: [Link]
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Title: Green Synthesis of Quinoline and Its Derivatives.[21] Source: International Journal of Pharmaceutical Sciences URL: [Link]
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Title: Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.[22] Source: ResearchGate URL: [Link]
-
Title: Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline.[4] Source: PrepChem.com URL: [Link]
-
Title: Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline.[5] Source: PrepChem.com URL: [Link]
-
Title: 194 recent advances in the synthesis of new pyrazole derivatives.[9] Source: Unirioja.es URL: [Link]
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Title: Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.[11] Source: ResearchGate URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[7] Source: PMC - NIH URL: [Link]
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Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.[14] Source: MDPI URL: [Link]
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Title: 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.[17] Source: ResearchGate URL: [Link]
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Title: Process for the preparation of pyrazole and its derivatives.[8] Source: Google Patents URL:
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Title: Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[12] Source: turkjpharmsci.com URL: [Link]
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Title: Synthesis of pyrazoles.[23] Source: Organic Chemistry Portal URL: [Link]
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Title: New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.[16] Source: MDPI URL: [Link]
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Title: Recent advances in the synthesis of triazole derivatives.[24] Source: RACO URL: [Link]
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Title: Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][2][3]triazino[6,5-b]quinoline Derivatives.[25] Source: ResearchGate URL: [Link]
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Title: New Pyrazoline Derivatives.[26] Source: Sci-Hub URL: [Link]
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Title: Preparation and Antibacterial Activity of Some New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives.[27] Source: Semantic Scholar URL: [Link]
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Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[15] Source: NIH URL: [Link]
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Title: Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.[13] Source: MDPI URL: [Link]
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Title: 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.[18] Source: PubMed URL: [Link]
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Title: Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.[28] Source: Journal of Research in Chemistry URL: [Link]
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Title: 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.[19] Source: NIH URL: [Link]
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Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.[29] Source: ACS Figshare URL: [Link]
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Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.[30] Source: PubMed URL: [Link]
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Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.[31] Source: MDPI URL: [Link]
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Methodological & Application
The Strategic Utility of 6-Chloro-2-hydrazino-4-methylquinoline in the Synthesis of Fused Heterocyclic Systems
Introduction: The Quinoline Core and the Versatility of the Hydrazino Moiety
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6][7][8][9] The introduction of a hydrazino group at the 2-position of the quinoline ring, as in 6-Chloro-2-hydrazino-4-methylquinoline, unlocks a gateway for the construction of various fused heterocyclic systems. This hydrazino moiety serves as a versatile nucleophilic building block, enabling the facile synthesis of pyrazoles, triazoles, and other condensed heterocycles, thereby expanding the chemical space for drug discovery and development. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights.
I. Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazoles.[10][11] In the context of this compound, this reaction provides a direct route to the pyrazolo[3,4-b]quinoline scaffold, a class of compounds with recognized biological potential.
Mechanistic Rationale
The synthesis proceeds via an initial condensation reaction between the more reactive hydrazine nitrogen of this compound and one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring fused to the quinoline core.
Diagram 1: Synthesis of Pyrazolo[3,4-b]quinolines
Caption: Workflow for pyrazolo[3,4-b]quinoline synthesis.
Application Note 1: Synthesis of 7-Chloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]quinoline
This protocol details the synthesis of a model pyrazolo[3,4-b]quinoline derivative using acetylacetone as the β-dicarbonyl compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add acetylacetone (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 | Starting material |
| Acetylacetone | 1.1 | Pyrazole ring precursor |
| Glacial Acetic Acid | Catalytic | Acid catalyst |
| Ethanol | - | Solvent |
II. Synthesis of[1][2][4]Triazolo[4,3-a]quinoline Derivatives
The fusion of a triazole ring to the quinoline nucleus is a common strategy to enhance biological activity. This compound is an excellent precursor for the synthesis of[1][3]triazolo[4,3-a]quinolines through cyclocondensation reactions with one-carbon synthons.
Mechanistic Rationale
The synthesis of the triazole ring involves the reaction of the hydrazino group with a reagent that can provide a single carbon atom to the new ring. For example, with formic acid, an N-formylhydrazinoquinoline intermediate is formed, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the triazolo[4,3-a]quinoline.
Diagram 2: Synthesis of[1][3]Triazolo[4,3-a]quinolines
Caption: Workflow for triazolothione synthesis.
Application Note 3: Synthesis of 7-Chloro-5-methyl-t[1][2][4]riazolo[4,3-a]quinolin-1(2H)-thione
This protocol outlines the synthesis using carbon disulfide.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in pyridine (15 mL) in a round-bottom flask.
-
Reagent Addition: Add carbon disulfide (1.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Work-up: After cooling, pour the reaction mixture into crushed ice.
-
Purification: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like glacial acetic acid or ethanol to get the pure thione.
-
Characterization: Confirm the structure of the product by spectroscopic analysis.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 | Starting material |
| Carbon Disulfide | 1.5 | Thiocarbonyl source |
| Pyridine | - | Solvent and base |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in this guide demonstrate straightforward and efficient methods for the construction of pyrazolo[3,4-b]quinolines andt[1][3]riazolo[4,3-a]quinolines. The resulting compounds, possessing the pharmacologically significant quinoline nucleus, are excellent candidates for further biological evaluation and can serve as scaffolds for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block in modern medicinal chemistry.
References
- Desai, N. C., Patel, B. Y., Jadeja, K. A., & Dave, B. P. (2017). Landscaping of Quinoline based Heterocycles as Potential Antimicrobial Agents: A Mini Review. Novel Approaches in Drug Designing & Development, 1(4).
- Sun, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133391.
- Gondru, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4339.
- Kumar, S., et al. (2016). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3655.
- Kaur, K., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000231.
- Shaker, Y. M., et al. (2016). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 8(18), 24-36.
- Singh, P., et al. (2023). Selected quinoline derivatives with antifungal activity.
- Dagar, S., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373.
- Gondru, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed.
- Sharma, P., et al. (2012). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 5(2), 133-140.
- Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 185–189.
- Elgemeie, G. H., et al. (2011). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c]quinazolines. Journal of the Chinese Chemical Society, 58(6), 947-954.
- El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813.
- Bhat, B. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13957–13989.
- Glukhacheva, V. S., et al. (2021).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine - CAS - 448950-89-8 | Axios Research [axios-research.com]
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- 11. mdpi.com [mdpi.com]
Protocol for synthesizing hydrazones from 6-Chloro-2-hydrazino-4-methylquinoline.
Application Notes and Protocols
Topic: Protocol for Synthesizing Hydrazones from 6-Chloro-2-hydrazino-4-methylquinoline
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis, Purification, and Characterization of Novel 6-Chloro-4-methylquinoline Hydrazones
This document provides a detailed protocol and scientific rationale for the synthesis of hydrazones derived from this compound. These compounds are of significant interest in medicinal chemistry due to the established biological activity of the quinoline nucleus, which is a key structural component in numerous pharmaceuticals.[1][2] The addition of the hydrazone moiety (a Schiff base) not only offers synthetic flexibility but also introduces a pharmacophore known to chelate metal ions and interact with biological targets through hydrogen bonding, contributing to a wide spectrum of activities including anticancer, antibacterial, and antitubercular properties.[3][4][5]
This guide is designed for researchers in drug discovery and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
PART 1: CRITICAL SAFETY PROTOCOLS
Working with Hydrazine Derivatives: A Non-Negotiable Priority
Hydrazine and its derivatives, including the starting material this compound, are classified as hazardous materials.[6] They can be toxic, corrosive, and potentially carcinogenic.[7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles. Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Handling: Avoid all personal contact, including skin contact and inhalation.[10] Use a closed handling system where possible.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Storage: Store hydrazine derivatives in a well-ventilated area, away from heat, sparks, and incompatible materials such as oxidizing agents.[7] Keep containers tightly closed.
-
Waste Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[10] Do not pour waste down the drain.
PART 2: REACTION PRINCIPLES AND MECHANISM
The synthesis of a hydrazone is a condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a nucleophilic addition-elimination pathway and is typically catalyzed by a small amount of acid.[11]
The Role of pH: The reaction is highly pH-dependent. A mildly acidic environment (pH 4-6) is optimal because the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[11] If the medium is too acidic, the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[11]
Reaction Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom.
Caption: Acid-catalyzed mechanism for hydrazone formation.
PART 3: EXPERIMENTAL PROTOCOL
This protocol describes a general procedure for synthesizing a hydrazone from this compound and a representative aldehyde.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Notes |
| This compound | C₁₀H₁₀ClN₃ | 207.66 | Hydrazine | Handle with extreme care in a fume hood.[7][8] |
| Substituted Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | Carbonyl Source | Use a 1.0 to 1.1 molar equivalent. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Should be dry. Other solvents like methanol can also be used.[12] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | Use a catalytic amount (2-3 drops).[11] |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | Monitoring | For tracking reaction progress. |
| Eluent for TLC (e.g., Hexane:Ethyl Acetate) | - | - | Mobile Phase | Ratio depends on product polarity (e.g., 7:3). |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and vacuum filtration apparatus
-
Rotary evaporator
Synthesis Workflow
Caption: Experimental workflow for hydrazone synthesis.
Step-by-Step Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add 30-40 mL of absolute ethanol and stir until the solid is fully dissolved.
-
Carbonyl Addition: Add the selected aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.[11]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes.[11] Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have disappeared and a single new product spot is dominant.
-
Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to precipitate. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.[4]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to obtain the crude hydrazone product.
Purification Protocol
Recrystallization is often the most effective method for purifying hydrazones.[11]
-
Solvent Selection: The key is to find a solvent in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[11] Common solvents to test are ethanol, methanol, or acetonitrile.[12]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry under vacuum.[11]
PART 4: CHARACTERIZATION AND VALIDATION
Confirming the identity and purity of the synthesized hydrazone is a critical final step.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light) suggests a pure compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band around 1590-1650 cm⁻¹ and the disappearance of the C=O (carbonyl) stretch from the starting aldehyde/ketone (typically 1690-1740 cm⁻¹). The N-H stretch of the hydrazone will be present around 3200-3400 cm⁻¹.
-
¹H NMR Spectroscopy: The most definitive signal is the appearance of a new singlet for the imine proton (-CH=N-), typically downfield in the range of δ 8.0-10.0 ppm. The signals corresponding to the quinoline and the aldehyde/ketone aromatic/aliphatic protons should also be present and correctly integrated. The N-H proton often appears as a broad singlet, also downfield.
-
¹³C NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of the imine carbon (-C=N-) signal, typically in the range of δ 140-165 ppm.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target hydrazone.
PART 5: TROUBLESHOOTING
Table 2: Common Problems and Solutions in Hydrazone Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Reaction | - Incorrect pH (too acidic or neutral).- Poor quality or impure reagents.- Steric hindrance from bulky reactants. | - Check and adjust the pH to be mildly acidic (4-6) by adding a drop of acetic acid.[11]- Ensure purity of starting materials.- Increase reaction time or temperature.[11] |
| Low Yield | - Incomplete reaction.- Product is soluble in the reaction solvent at low temperatures.- Loss during work-up or recrystallization. | - Extend the reaction time.- After cooling, try removing some solvent under reduced pressure to concentrate the solution and induce precipitation.- Use minimal hot solvent for recrystallization. |
| Side Product Formation | - Azine formation is a common side reaction, where the hydrazone reacts with a second equivalent of the aldehyde/ketone.[11] | - Use a slight excess (1.1 eq) of the hydrazine starting material.- Purify the final product carefully using recrystallization or column chromatography to separate the hydrazone from the azine.[11] |
| Product Oily / Fails to Crystallize | - Presence of impurities.- The product may have a low melting point. | - Attempt purification by column chromatography.- Try recrystallization from a different solvent system, such as a hexane/ethyl acetate mixture.[12]- Try scratching the inside of the flask to induce crystallization. |
References
- Benchchem. (n.d.). Hydrazone Formation and Purification. Technical Support Center.
- Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
- Brenntag. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Singh, P., & Devari, S. (2019). Chemical modification of proteins with photocleavable groups. PMC - NIH.
- Santa Cruz Biotechnology. (n.d.). Hydrazine.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Various Authors. (2020). How to purify hydrazone? ResearchGate.
- Kumar, D., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC - NIH.
- Various Authors. (2021). Need a purification method for a free hydrazone. Reddit.
- Pathak, D., et al. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central.
- Various Authors. (n.d.). Hydrazide-hydrazone-quinoline hybrids with antimicrobial activity. ResearchGate.
- Kumar, D., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
- Various Authors. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. ResearchGate.
- Kalia, J., et al. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH.
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- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
The Versatile Precursor: 6-Chloro-2-hydrazino-4-methylquinoline in the Synthesis of Novel Anticancer Agents
Application Notes and Protocols for Researchers in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the design of molecules that can interact with a variety of biological targets with high specificity. Among the vast library of quinoline derivatives, 6-chloro-2-hydrazino-4-methylquinoline stands out as a particularly valuable precursor for the synthesis of novel anticancer agents. The presence of a reactive hydrazino group at the 2-position offers a versatile handle for the introduction of diverse pharmacophores, enabling the generation of large libraries of candidate compounds for anticancer screening.[2] This guide provides an in-depth exploration of the synthesis of this key precursor and its application in the development of potent anticancer compounds, complete with detailed protocols and mechanistic insights.
I. Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step in the development of its derivatives. The most common and efficient method involves the nucleophilic substitution of a chlorine atom in the corresponding dichloroquinoline with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. The starting material, 2,6-dichloro-4-methylquinoline, can be synthesized from 4-chloroaniline through a multi-step process.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 2-hydrazinoquinolines.[3]
Materials:
-
2,6-dichloro-4-methylquinoline
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-methylquinoline (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization: The structure and purity of the synthesized precursor should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of Anticancer Hydrazone Derivatives
The hydrazino group of this compound is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone derivatives.[4] This reaction provides a straightforward and efficient method for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Protocol 2: General Synthesis of Quinoline-Hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic or aliphatic aldehyde/ketone (1 equivalent)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone derivative.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure quinoline-hydrazone derivative.
Characterization: The synthesized hydrazones should be thoroughly characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Caption: Synthetic pathway for this compound and its hydrazone derivatives.
III. Biological Evaluation of Quinoline-Hydrazone Derivatives as Anticancer Agents
A number of studies have demonstrated the significant anticancer potential of quinoline-hydrazone derivatives.[5][6] These compounds have been shown to exhibit cytotoxic activity against a wide range of cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of quinoline-hydrazone analogues, demonstrating the potent cytotoxic effects of this class of compounds. The data is presented as GI50 values, which represent the concentration required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 18b | Leukemia (SR) | 0.52 | [3] |
| 18d | Non-Small Cell Lung Cancer (NCI-H522) | 0.49 | [3] |
| 18e | Colon Cancer (HCT-116) | 0.33 | [3] |
| 18f | CNS Cancer (SF-539) | 0.44 | [3] |
| 18g | Melanoma (UACC-62) | 0.41 | [3] |
| 18h | Ovarian Cancer (OVCAR-3) | 0.54 | [3] |
| 18i | Renal Cancer (ACHN) | 0.39 | [3] |
| 18j | Prostate Cancer (PC-3) | 0.46 | [3] |
| 18l | Breast Cancer (MCF7) | 0.58 | [3] |
Note: The compounds listed are analogues synthesized from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline-hydrazone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the quinoline-hydrazone derivatives in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50/GI50 values for each compound.
IV. Mechanism of Action of Quinoline-Hydrazone Anticancer Agents
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell survival and proliferation.[7][8] The hydrazone derivatives of this compound are no exception, with evidence suggesting their involvement in several key anticancer mechanisms.
1. Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Many effective anticancer drugs target these enzymes. Molecular docking studies have suggested that quinoline-hydrazone derivatives can bind to the active site of human DNA topoisomerase I, potentially inhibiting its function and leading to DNA damage and cell death.[3]
2. Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Quinoline-based compounds have been shown to inhibit various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[5]
3. Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Quinoline-hydrazone derivatives have been shown to induce apoptosis in cancer cells, as evidenced by morphological changes such as membrane blebbing and nuclear condensation.[6] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
4. Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. Some quinoline derivatives can arrest the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating.[9]
Caption: Putative mechanisms of anticancer action for quinoline-hydrazone derivatives.
V. Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential anticancer activity. The straightforward synthesis of its hydrazone derivatives, coupled with their demonstrated potent cytotoxicity against various cancer cell lines, makes this scaffold an attractive starting point for further drug discovery efforts. Future research should focus on optimizing the structure of these derivatives to improve their efficacy and selectivity, as well as on conducting in-depth mechanistic studies to fully elucidate their molecular targets and pathways of action. The development of more potent and less toxic quinoline-based anticancer agents holds significant promise for the future of cancer therapy.
References
- Kumar, A., & Sharma, S. (2021). Quinoline-based anticancer agents: a comprehensive review. European Journal of Medicinal Chemistry, 224, 113700.
- El-Sayed, M. A. A., et al. (2022). Quinoline-hydrazone derivatives as potential anticancer agents: A review. Bioorganic Chemistry, 125, 105858.
- Vaidya, A., et al. (2021). A review on quinoline derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1646-1668.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
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Application Notes & Protocols: 6-Chloro-2-hydrazino-4-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs. 6-Chloro-2-hydrazino-4-methylquinoline is a highly versatile synthetic intermediate built upon this privileged core. Its structure combines the rigid, planar quinoline bicycle with a highly reactive hydrazino (-NHNH₂) group at the C-2 position, making it a powerful building block for constructing diverse molecular libraries.[1][2] The chlorine atom at C-6 and the methyl group at C-4 further modulate the electronic and steric properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[1]
The true synthetic power of this compound lies in the nucleophilicity of the hydrazino moiety. This group serves as a chemical handle for a variety of transformations, most notably the condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[1] Hydrazones themselves are a class of compounds renowned for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Consequently, this compound is not typically an active pharmaceutical ingredient itself, but rather a critical precursor for generating novel and potent therapeutic candidates.
This guide provides a detailed overview of the synthesis of this key intermediate and explores its application in the development of anticancer and antimicrobial agents, complete with validated experimental protocols.
Synthesis of the Key Intermediate: this compound
The standard and most efficient method for synthesizing this compound involves the nucleophilic substitution of a corresponding 2-chloroquinoline precursor with hydrazine hydrate.[1][6][7] The chlorine atom at the C-2 position of the quinoline ring is activated towards substitution, allowing the hydrazino group to be introduced readily.
Caption: Synthetic pathway for this compound.
Application I: Development of Anticancer Agents
The quinoline-hydrazone motif is a recognized pharmacophore in oncology research. Derivatives synthesized from this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[8][9][10] The general strategy involves a straightforward condensation reaction to generate a library of hydrazones, which are then screened for cytotoxic effects.
Scientific Rationale & Mechanism of Action
The anticancer effect of many quinoline-based compounds is attributed to their ability to interfere with DNA replication and repair processes in rapidly dividing cancer cells. Molecular docking studies on hydrazones derived from this scaffold suggest a potential mechanism of action involving the inhibition of human DNA topoisomerase I (htopoI).[8] By binding to the active site of this enzyme, the compounds can stabilize the enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering apoptosis.
Caption: Workflow for synthesis and evaluation of anticancer quinoline-hydrazones.
Antiproliferative Activity Data
Studies have evaluated a series of quinoline hydrazone analogues against the full panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Several compounds have exhibited potent growth inhibition.[8]
| Compound ID | Substituent on Hydrazone | Mean GI₅₀ (µM) | Most Sensitive Cell Line | Reference |
| 18j | 4-(dimethylamino)phenyl | 0.33 | Leukemia (CCRF-CEM) | [8] |
| 18d | 4-chlorophenyl | 0.96 | Leukemia (RPMI-8226) | [8] |
| 18e | 2,4-dichlorophenyl | 1.05 | Leukemia (CCRF-CEM) | [8] |
| 18i | 4-methoxyphenyl | 1.12 | Leukemia (K-562) | [8] |
GI₅₀: 50% Growth Inhibition concentration. Lower values indicate higher potency.
Application II: Development of Antimicrobial Agents
The hydrazone functional group is a critical component in many compounds exhibiting antimicrobial properties.[4][11] The synthetic versatility of this compound allows for the creation of derivatives with potent activity against a spectrum of pathogenic bacteria and fungi.[3][8]
Scientific Rationale & Mechanism of Action
The antimicrobial efficacy of quinoline hydrazones is often linked to their ability to inhibit essential bacterial enzymes that are absent in humans, providing a window for selective toxicity. One such target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[12][13] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. The lipophilic nature of the quinoline core and various substituents can also facilitate passage through the bacterial cell wall.
Antimicrobial Activity Data
Derivatives have been tested against various pathogenic strains, showing promising minimum inhibitory concentrations (MIC).[8]
| Compound ID | Substituent on Hydrazone | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 18j | 4-(dimethylamino)phenyl | 6.25 | 12.5 | 12.5 | [8] |
| 18d | 4-chlorophenyl | 6.25 | 25 | 12.5 | [8] |
| 18e | 2,4-dichlorophenyl | 6.25 | 12.5 | 6.25 | [8] |
| 18i | 4-methoxyphenyl | 12.5 | 25 | 25 | [8] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from 2,6-dichloro-4-methylquinoline.[6]
Materials:
-
2,6-dichloro-4-methylquinoline (1 equivalent)
-
Hydrazine hydrate (80%) (1.2 equivalents)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-methylquinoline (1 eq.) in a suitable volume of ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Dry the purified product in a vacuum oven.
Protocol 2: General Synthesis of Fungicidal/Anticancer Quinoline Hydrazones
This protocol details the condensation reaction between the hydrazinoquinoline intermediate and an aldehyde or ketone.[6][8]
Materials:
-
This compound (from Protocol 1) (1 equivalent)
-
Substituted aromatic or aliphatic aldehyde/ketone (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 eq.) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinoline hydrazone derivative.
Protocol 3: Synthesis of Fungicidal Quinoline Pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives via cyclization with a 1,3-diketone.[6]
Materials:
-
This compound (from Protocol 1) (1 equivalent)
-
1,3-diketone (e.g., acetylacetone) (1 equivalent)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the 1,3-diketone (1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation is slow, partially remove the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired quinoline pyrazole derivative.
References
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Shah, S., Katariya, K., & Vennapu, D. R. (n.d.). Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. ResearchGate. Retrieved January 18, 2026, from [Link]
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Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry, 94, 103406. Retrieved January 18, 2026, from [Link]
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Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). Molecules, 27(19), 6279. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). Molecules, 23(10), 2649. Retrieved January 18, 2026, from [Link]
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Biological Activities of Hydrazone Derivatives. (2001). Arkivoc, 2001(5), 1911-1939. Retrieved January 18, 2026, from [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy, 24(5), 682-693. Retrieved January 18, 2026, from [Link]
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Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015). The Scientific World Journal, 2015, 805396. Retrieved January 18, 2026, from [Link]
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Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). Pharmaceuticals, 16(11), 1546. Retrieved January 18, 2026, from [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(23), 7164. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). Molecules, 27(13), 4153. Retrieved January 18, 2026, from [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(1), 323-333. Retrieved January 18, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 392. Retrieved January 18, 2026, from [Link]
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Analgesic and anti-inflammatory activity of 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720). (1976). Archives Internationales de Pharmacodynamie et de Thérapie, 220(1), 94-114. Retrieved January 18, 2026, from [Link]
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Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). ChemMedChem, 18(5), e202200571. Retrieved January 18, 2026, from [Link]
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Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. (2019). Future Medicinal Chemistry, 11(20), 2633-2646. Retrieved January 18, 2026, from [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules, 27(19), 6524. Retrieved January 18, 2026, from [Link]
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Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of quinoline-1,3-oxazole hybrids using 6-Chloro-2-hydrazino-4-methylquinoline.
Application Notes & Protocols
Title: A Robust, Three-Step Synthesis of Bioactive Quinoline-1,3,4-Oxadiazole Hybrids from 6-Chloro-2-hydrazino-4-methylquinoline
Abstract
Molecular hybridization is a leading strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy. This guide provides a detailed, field-proven protocol for the synthesis of quinoline-1,3,4-oxadiazole hybrids, a class of compounds with significant therapeutic potential.[1][2][3] The synthesis originates from the versatile starting material, this compound. We present a reliable three-step pathway involving the initial synthesis of the quinoline-hydrazine precursor, its subsequent acylation to form key hydrazide intermediates, and the final, efficient cyclodehydration to yield the target hybrid molecules. Each protocol is designed to be self-validating through clear characterization checkpoints, ensuring reproducibility and high purity. This document is intended for researchers, chemists, and professionals in drug discovery and development.
Introduction & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[2] Similarly, five-membered heterocyclic rings like 1,3,4-oxadiazoles are recognized as crucial pharmacophores that contribute to a molecule's therapeutic profile and metabolic stability.[4][5]
The strategic fusion of these two moieties into a single "hybrid" molecule aims to create synergistic effects, potentially leading to compounds with improved potency, novel mechanisms of action, or better selectivity.[1][3] The synthetic route detailed herein leverages the nucleophilic nature of the hydrazine group on the this compound core.
Causality of the Synthetic Design: The choice of a hydrazine precursor logically directs the synthesis towards a 1,3,4-oxadiazole ring rather than a 1,3-oxazole. The reaction of a hydrazine with an acylating agent produces a 1,2-diacylhydrazine (hydrazide) intermediate. This intermediate is perfectly primed for intramolecular cyclodehydration, where the two nitrogen atoms and the acylated carbon form the stable 1,3,4-oxadiazole ring. This well-established transformation is efficient and high-yielding, making it a trustworthy method for library synthesis in a drug discovery context.[5][6]
Overall Synthetic Workflow
The synthesis is performed in three primary stages, beginning with the preparation of the key quinoline-hydrazine starting material. This is followed by the creation of a library of hydrazide intermediates, which are then cyclized to the final products.
Caption: High-level workflow for the three-step synthesis.
Detailed Protocols & Methodologies
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate and phosphorus oxychloride (POCl₃) are highly corrosive and toxic; handle with extreme caution.
Protocol 1: Synthesis of this compound
Principle: This reaction is a nucleophilic aromatic substitution. The highly nucleophilic hydrazine displaces the chlorine atom at the C2 position of the quinoline ring, which is activated towards substitution.
Materials:
-
2,6-Dichloro-4-methylquinoline (1 equivalent)
-
Hydrazine hydrate (80% solution, 3-4 equivalents)
-
Ethanol or 2-Methoxyethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-4-methylquinoline (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-4.0 eq) to the suspension dropwise while stirring.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours.
-
In-Process Check: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (3:7). The disappearance of the starting material spot indicates completion.
-
After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. The resulting off-white to pale yellow solid is this compound, which can be used in the next step without further purification if TLC shows a single major spot. A similar procedure has been documented for related structures.[7][8]
Protocol 2: Synthesis of N'-(6-chloro-4-methylquinolin-2-yl)benzohydrazide Intermediates
Principle: This is a standard acylation reaction. The terminal amino group of the hydrazine is more nucleophilic and attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a stable amide (hydrazide) bond. Pyridine acts as a base to neutralize the HCl byproduct.
Materials:
-
This compound (1 equivalent)
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine (2 equivalents)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The formation of a new, less polar spot indicates product formation.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield the pure N'-substituted benzohydrazide intermediate.
Protocol 3: Synthesis of 2-(Aryl)-5-(6-chloro-4-methylquinolin-2-yl)-1,3,4-oxadiazole Hybrids
Principle: This is an intramolecular cyclodehydration reaction. Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating agent, converting the carbonyl oxygen of the hydrazide into a good leaving group, which facilitates the nucleophilic attack by the adjacent nitrogen atom, leading to ring closure and formation of the aromatic oxadiazole ring. This is a widely used and effective method.[4][6][9]
Materials:
-
N'-(6-chloro-4-methylquinolin-2-yl)benzohydrazide intermediate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (5-10 fold volume excess)
Procedure:
-
Carefully add the N'-substituted benzohydrazide intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture gently to reflux (approx. 100-110 °C) and maintain for 3-4 hours with stirring.
-
In-Process Check: Monitor via TLC (Ethyl Acetate:Hexane 2:8). The product will be significantly less polar than the hydrazide starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
CAUTION: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker inside a fume hood to quench the excess POCl₃. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~7-8.
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain the final quinoline-1,3,4-oxadiazole hybrid.
Characterization & Data Validation
The successful synthesis of the target compounds must be confirmed through a combination of spectroscopic methods.[10][11][12] Concordance with the expected data serves as validation for the protocol.
Caption: Key spectroscopic changes confirming the cyclization.
Table 1: Expected Characterization Data for a Representative Final Product: 2-(4-chlorophenyl)-5-(6-chloro-4-methylquinolin-2-yl)-1,3,4-oxadiazole
| Parameter | Expected Result | Rationale for Validation |
| Appearance | White to off-white crystalline solid | Consistent physical state. |
| Melting Point | Sharp range (e.g., 250-252 °C) | A sharp melting point indicates high purity. |
| FT-IR (cm⁻¹) | ~1615 (C=N), ~1580 (Aromatic C=C), ~1240 (C-O-C), ~750 (C-Cl) | Confirms the presence of key functional groups of the oxadiazole and quinoline rings and the absence of the precursor's C=O and N-H bands. |
| ¹H NMR (DMSO-d₆) | δ 8.2-7.5 (m, Ar-H), δ 2.6 (s, 3H, -CH₃) | Shows the correct number and type of aromatic and aliphatic protons. The absence of broad NH signals confirms cyclization. |
| ¹³C NMR (DMSO-d₆) | δ ~165, ~163 (C-atoms of oxadiazole ring), δ 150-120 (Ar-C), δ ~20 (-CH₃) | Confirms the carbon skeleton of the hybrid structure. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight (C₁₈H₁₁Cl₂N₃O) | Confirms the correct molecular formula of the final product. |
Applications and Significance
The synthesized quinoline-1,3,4-oxadiazole hybrids are of significant interest in drug discovery. Published research on analogous structures has demonstrated potent biological activities, including:
-
Anticancer Activity: Many quinoline-oxadiazole hybrids have shown promising cytotoxicity against various cancer cell lines, including breast, lung, and leukemia.[13][14]
-
Antimicrobial Activity: These scaffolds have been reported to exhibit significant antibacterial and antifungal properties, representing a potential avenue for developing new anti-infective agents.[4]
-
Enzyme Inhibition: Certain derivatives have been investigated as inhibitors for enzymes like acetylcholinesterase, relevant in the context of Alzheimer's disease.[10][11]
The protocols provided here enable the efficient synthesis of a library of these hybrids, allowing for systematic structure-activity relationship (SAR) studies to optimize their therapeutic potential.
References
-
Sharma, A. S., Salahuddin, Kumar, R., et al. (2023). Recent Updates on Synthesis, Biological Activity, and Structure-Activity Relationship of 1,3,4-oxadiazole-Quinoline Hybrids: A Review. Current Organic Synthesis, 20(7), 758-787. [Link]
-
Sharma, A. S., Salahuddin, Mazumder, A., et al. (2023). Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. Current Organic Synthesis, 20(7), 758-787. [Link]
-
Ingenta Connect. (2023). Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. Current Organic Synthesis. [Link]
-
Al-Sanea, M. M., Abdel-Aziz, A. A.-M., et al. (2021). Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. Molecules, 26(15), 4647. [Link]
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Ahsan, M. J., Chahal, J., et al. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Organic Chemistry International. [Link]
-
ResearchGate. (n.d.). Preparation of 6‐Bromo/6‐Chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines 72(a–b). ResearchGate. [Link]
-
Reddy, T. S., Kumar, K. A., et al. (2015). Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Der Pharma Chemica, 7(10), 396-403. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. PrepChem. [Link]
-
Saffour, H., Yar, M. S., et al. (2024). Exploring Novel Quinoline-1,3,4-Oxadiazole Derivatives for Alzheimer's Disease: Their Design, Synthesis, and In-Vitro and In-Silico Investigations. Current Medicinal Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem. [Link]
-
Gao, P., & Wei, Y. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 49(1), 113-118. [Link]
-
Saffour, H., Yar, M. S., et al. (2024). Exploring Novel Quinoline-1,3,4-Oxadiazole Derivatives for Alzheimer's Disease: Their Design, Synthesis, and In-Vitro and In-Silico Investigations. Current Medicinal Chemistry. [Link]
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Nguyen, T. T. H., Tran, T. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. Biointerface Research in Applied Chemistry, 10(4), 5911-5925. [Link]
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Application Notes and Protocols for the Antimicrobial Screening of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a promising class of heterocyclic compounds: 6-Chloro-2-hydrazino-4-methylquinoline derivatives. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, and the incorporation of a hydrazino moiety offers a versatile point for chemical modification to generate novel derivatives with potentially enhanced biological activity.[1][2] These application notes detail the scientific rationale, step-by-step experimental protocols for robust in vitro screening, and guidance on data interpretation, empowering research teams to effectively evaluate the antimicrobial potential of this chemical series.
Introduction: The Rationale for Screening Quinoline-Hydrazone Hybrids
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[3] Quinoline derivatives have historically formed the backbone of numerous successful antimicrobial drugs, largely due to their ability to inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[4] The core structure of this compound serves as a strategic starting point for library synthesis. The chloro and methyl substitutions on the quinoline ring can influence the molecule's electronic and steric properties, while the hydrazino group at the 2-position is a key functional handle. This reactive group allows for the straightforward synthesis of a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones.[5][6] This structural diversity is paramount in exploring the structure-activity relationships (SAR) that govern antimicrobial potency and spectrum.[2]
Hydrazide-hydrazone moieties themselves are recognized for a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][5] The resulting quinoline-hydrazone hybrids are therefore compounds of significant interest, with the potential to exhibit potent antimicrobial effects, possibly through multiple mechanisms of action.
Overview of the Antimicrobial Screening Workflow
A systematic approach is crucial for the efficient and accurate evaluation of novel chemical entities. The workflow for screening this compound derivatives encompasses primary screening to identify active compounds, followed by secondary screening to quantify their potency and determine their spectrum of activity.
Caption: High-level workflow for antimicrobial screening.
Detailed Experimental Protocols
These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[7]
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[4] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.
Causality: This method is chosen for primary screening due to its simplicity, cost-effectiveness, and ability to test multiple compounds simultaneously. The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a standardized microbial suspension. The formation of a clear zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely on a level surface.
-
Inoculum Preparation: From a fresh overnight culture of the test microorganism, pick several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), punch equidistant wells into the inoculated agar. Carefully remove the agar plugs to create clean wells.
-
Compound Loading: Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Controls:
-
Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) at a known concentration.
-
Negative Control: Use the solvent (DMSO) alone to ensure it does not inhibit microbial growth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]
Causality: This quantitative method is essential for comparing the potency of different derivatives and for establishing a baseline for further studies. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells in columns 2 through 12.
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO at a concentration of 1 mg/mL.
-
In the first column of the 96-well plate, add 100 µL of the test compound solution at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add a 256 µg/mL solution).
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
-
Controls:
-
Growth Control (Column 11): Add 50 µL of MHB/RPMI-1640. This well will receive the inoculum but no test compound.
-
Sterility Control (Column 12): Add 100 µL of MHB/RPMI-1640. This well will not be inoculated.
-
-
Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension of the test microorganism as described in Protocol 1. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates under the same conditions as in the agar well diffusion assay.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[8] A reading mirror or a plate reader can aid in this determination. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Caption: Workflow for the broth microdilution assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required for cell death (bactericidal activity). This distinction is crucial for understanding the compound's mode of action and its potential therapeutic applications.
Step-by-Step Methodology:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-inoculate these aliquots onto separate, appropriately labeled MHA plates.
-
Incubate the plates overnight at 35-37°C.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no growth or only a few colonies on the agar plate).
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a tabular format.
Table 1: Example Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group (at hydrazone) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Zone of Inhibition (S. aureus, mm) |
| QM-H | -H | 128 | >256 | >256 | >256 | 8 |
| QM-1 | 4-Nitrobenzylidene | 16 | 64 | 128 | 256 | 18 |
| QM-2 | 2-Hydroxybenzylidene | 32 | 128 | 64 | 128 | 15 |
| QM-3 | 4-Chlorobenzylidene | 8 | 32 | 64 | 128 | 22 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A | N/A | 30 |
| Amphotericin B | (Positive Control) | N/A | N/A | 1 | 2 | N/A |
Note: This data is illustrative and not from a specific publication.
Interpretation of Results:
-
MIC Values: A lower MIC value indicates greater potency.[9] The results should be compared to established breakpoints from CLSI or EUCAST where available, although for novel compounds, these will not exist.[10] Generally, MIC values ≤ 8 µg/mL are considered promising for further investigation.[11]
-
Zone of Inhibition: A larger diameter of the inhibition zone generally correlates with higher antimicrobial activity.[12] However, this can be influenced by the compound's solubility and diffusion rate in the agar.
-
Spectrum of Activity: The range of microorganisms inhibited by a compound defines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives (e.g., QM-1, QM-2, QM-3), researchers can deduce the influence of different R-groups on antimicrobial potency. For instance, in the example table, the presence of a 4-chlorobenzylidene group (QM-3) appears to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria compared to other substituents.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial screening of this compound derivatives. By systematically applying these methods, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine selectivity, and conducting in vivo efficacy studies for the most potent and non-toxic derivatives. The exploration of this chemical space holds significant promise for the discovery of next-generation antimicrobial agents.
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Kusuma, S. M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 694-701. Available at: [Link]
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Tiwari, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(18), 9205-9223. Available at: [Link]
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Biernasiuk, A., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 956. Available at: [Link]
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Patel, R. J., et al. (2012). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of Saudi Chemical Society, 16(4), 431-438. Available at: [Link]
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El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal, 2(5), 165-177. Available at: [Link]
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Singh, U. P., et al. (2020). Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids. ChemistrySelect, 5(35), 10975-10981. Available at: [Link]
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IDEXX. (2021). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(5), 1184-1192. Available at: [Link]
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Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48211. Available at: [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available at: [Link]
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Al-Azzawi, A. M. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. Organic Preparations and Procedures International, 53(6), 577-580. Available at: [Link]
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]
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Patel, A. K., et al. (2014). Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. Der Pharma Chemica, 6(1), 350-357. Available at: [Link]
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El-Gamal, K. M. A., et al. (2023). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 47(2), 794-814. Available at: [Link]
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Application Notes & Protocols for Assessing the In Vitro Anticancer Activity of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In the field of oncology, quinoline derivatives have emerged as a particularly promising class of molecules, with several compounds having advanced through clinical trials and into therapeutic use.[3][4] Their versatile structure allows for chemical modifications that can modulate their biological effects, which include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and proliferation.[2][3][5]
The starting material, 6-Chloro-2-hydrazino-4-methylquinoline, represents a valuable precursor for the synthesis of novel anticancer candidates.[6][7][8] The presence of a reactive hydrazinyl moiety provides a straightforward synthetic handle for creating diverse libraries of derivatives, most commonly through condensation with various aldehydes and ketones to form quinoline-based hydrazones.[6] These derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[6][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a suite of detailed, field-proven protocols for the systematic evaluation of the in vitro anticancer activity of novel compounds derived from this compound. The methodologies are designed to be robust and reproducible, enabling the characterization of cytotoxic potency and the elucidation of underlying mechanisms of action.
Conceptual Synthesis Workflow
The general approach to synthesizing a library of test compounds from this compound involves a condensation reaction. This reaction typically couples the hydrazinyl group of the quinoline core with the carbonyl group of an aldehyde or ketone, yielding a hydrazone derivative. This strategy allows for the introduction of a wide variety of substituents (R1, R2), enabling the exploration of structure-activity relationships (SAR).
Caption: General synthesis of quinoline hydrazone derivatives.
Core Protocols for In Vitro Anticancer Evaluation
A systematic, multi-assay approach is essential for a thorough evaluation of novel anticancer compounds. The following protocols are presented in a logical sequence, beginning with an assessment of general cytotoxicity and progressing to more detailed mechanistic studies.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The initial and most fundamental step in evaluating an anticancer compound is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active, living cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity. The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.[13][14]
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) to ~80% confluency.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of each quinoline derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only) in triplicate.[14]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Cytotoxicity of Quinoline Derivatives
The IC50 values obtained should be tabulated for clear comparison across different compounds and cell lines.
| Compound ID | Derivative Description | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | BGC-823 (Gastric) IC50 (µM) |
| QD-01 | R1=H, R2=Phenyl | 8.5 | 12.3 | 10.1 |
| QD-02 | R1=H, R2=4-Nitrophenyl | 2.1 | 4.5 | 3.8 |
| QD-03 | R1=H, R2=4-Methoxyphenyl | 15.2 | 20.1 | 18.5 |
| 5-FU | Positive Control | 7.0 | 9.8 | 6.5 |
Note: Data are hypothetical and for illustrative purposes. 5-Fluorouracil (5-FU) is a common positive control.[9]
Protocol 2: Apoptosis Quantification (Annexin V/PI Assay)
Scientific Rationale: A critical question is whether the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[16] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these populations via flow cytometry.[17][18] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[13][14] This dual staining allows for the differentiation of four cell populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the quinoline derivatives at concentrations around their IC50 values (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include vehicle and untreated controls.
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing and Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[14]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use appropriate fluorescence channels for FITC (e.g., FL1) and PI (e.g., FL2/FL3).
-
Collect data for at least 10,000 events per sample. Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
-
Protocol 3: Cell Cycle Analysis
Scientific Rationale: Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[13][19] Cell cycle analysis is performed using a DNA-intercalating fluorescent dye, most commonly Propidium Iodide (PI), in permeabilized cells.[20] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[13] Flow cytometry can then distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n). A sub-G1 peak, representing cells with fragmented DNA (<2n), is often indicative of apoptosis.[19][21]
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 3.2, Step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as previously described.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells for at least 2 hours at -20°C (or overnight for best results).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA and prevent its non-specific staining.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel and appropriate gating to exclude cell debris and doublets.
-
Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Potential Mechanisms of Action & Signaling Pathways
Quinoline-based compounds can exert their anticancer effects through a multitude of mechanisms.[3][5] While the specific pathway will depend on the exact chemical structure of the derivative, several common targets have been identified for this class of compounds. Elucidating the precise mechanism often requires further advanced assays beyond the scope of this initial guide (e.g., Western blotting for protein expression, kinase activity assays, ROS detection).
Caption: Potential mechanisms of action for quinoline derivatives.
-
Topoisomerase Inhibition: Many quinoline analogues interfere with topoisomerase I or II enzymes, which are critical for managing DNA topology during replication. Inhibition leads to DNA strand breaks and triggers apoptosis.[1][6][22]
-
Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting the formation of microtubules. This interferes with mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[1][5][22]
-
Kinase Inhibition: Quinolines are known to inhibit various protein kinases that are often overactive in cancer cells, such as Pim-1, vascular endothelial growth factor receptors (VEGFR), and others involved in pro-survival signaling pathways like PI3K/Akt.[4][5][22]
-
Induction of Reactive Oxygen Species (ROS): Some compounds can increase intracellular levels of ROS, leading to oxidative stress, damage to cellular components, and the initiation of apoptosis.[5][9]
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- An overview of quinoline derivatives as anti-cancer agents. (2024).
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
- Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. (n.d.). BenchChem.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canalicul
- Review on recent development of quinoline for anticancer activities. (n.d.). Source not specified.
- Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. (n.d.). BenchChem.
- Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols. (n.d.). BenchChem.
- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). PubMed.
- Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. | Request PDF. (2025).
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
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- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). PMC - NIH.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Source not specified.
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- This compound | 21703-54-8. (n.d.). BenchChem.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC - NIH.
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Application Notes and Protocols for Molecular Docking Studies with 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Introduction: The Therapeutic Potential of Quinoline-Hydrazone Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Within this class, derivatives of 6-Chloro-2-hydrazino-4-methylquinoline are of particular interest. The incorporation of a hydrazone linkage introduces structural flexibility and additional hydrogen bonding capabilities, making these molecules promising candidates for interacting with various biological targets.[2]
Recent research has highlighted the potential of quinoline-hydrazone hybrids as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Overexpression and mutations of these receptor tyrosine kinases are well-established drivers of tumor growth, proliferation, and angiogenesis.[3][5] Consequently, the development of small molecule inhibitors targeting these kinases is a cornerstone of modern oncology drug discovery.[6]
Molecular docking is an indispensable computational tool in this endeavor. It allows for the prediction of the binding conformation and affinity of a ligand to its target protein, providing invaluable insights into the molecular interactions that govern biological activity.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound derivatives, with a focus on EGFR and VEGFR-2 as primary targets.
I. Rationale and Strategy for Target Selection
The selection of appropriate protein targets is a critical first step. For this compound derivatives, both EGFR and VEGFR-2 are compelling choices based on the established activity of the broader quinoline-hydrazone class.[3][4]
-
EGFR Kinase: A key regulator of cell proliferation and survival. Its inhibition is a validated strategy in various cancers.[5]
-
VEGFR-2 Kinase: A central mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]
This guide will outline the protocols for docking these derivatives into the ATP-binding sites of both EGFR and VEGFR-2, a common mechanism of action for kinase inhibitors.[4]
II. Experimental Protocols
A rigorous and well-defined protocol is essential for obtaining meaningful and reproducible molecular docking results. The following sections detail the step-by-step methodology.
A. Software and Resource Requirements
A standard molecular modeling software suite is required. This protocol is described in a general manner to be adaptable to various platforms such as AutoDock, Glide, GOLD, or MOE.[8] Essential software and resources include:
-
Molecular Modeling Software: For protein and ligand preparation, docking calculations, and visualization.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[5]
-
Ligand Structure Database (e.g., PubChem, ZINC): For obtaining 2D or 3D structures of ligands if not custom-synthesized.
B. Protein Preparation Workflow
The accuracy of molecular docking is highly dependent on the quality of the protein structure. The following protocol ensures the preparation of a reliable receptor model.
Step-by-Step Protein Preparation:
-
Selection and Retrieval of PDB Structure:
-
For EGFR, PDB entries such as 1M17 or 4JQ7 are suitable starting points as they represent the kinase domain in complex with an inhibitor.[9][10]
-
For VEGFR-2, PDB entries like 3VHK or 4ASE can be utilized.[11][12]
-
Causality: The choice of a co-crystallized structure is crucial as it provides an experimentally validated binding pocket.
-
-
Initial Structure Cleaning:
-
Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain essential cofactors if they are critical for the protein's structural integrity or ligand binding.
-
If the protein is a multimer, retain only the chain of interest for the docking study.
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (conserved water). Removing the original ligand frees the binding site for the new derivatives.
-
-
Protonation and Hydrogen Addition:
-
Add hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in X-ray crystal structures.
-
Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).
-
Causality: Correct protonation states are vital for accurately modeling hydrogen bonding interactions, which are key drivers of ligand binding.
-
-
Energy Minimization:
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the previous steps.
-
Constrain the backbone atoms to preserve the overall fold of the protein while allowing side chains to relax.
-
Causality: This step ensures a low-energy and more realistic conformation of the receptor's binding site.
-
Diagram: Protein Preparation Workflow
Caption: Workflow for preparing a receptor protein for molecular docking.
C. Ligand Preparation Workflow
The this compound derivatives must also be carefully prepared to ensure they are in a chemically correct and energetically favorable state.
Step-by-Step Ligand Preparation:
-
2D to 3D Structure Generation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
-
Protonation and Tautomeric State:
-
Ensure the correct protonation state of the molecule at physiological pH. The hydrazino group and any other ionizable functionalities should be correctly represented.
-
Consider the potential for different tautomeric forms and select the most stable one.
-
-
Energy Minimization:
-
Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, OPLS).
-
Causality: This step generates a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
-
Charge Assignment:
-
Calculate and assign partial atomic charges to the ligand atoms.
-
Causality: Accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic interactions.
-
Diagram: Ligand Preparation Workflow
Caption: Workflow for preparing a ligand for molecular docking.
D. Molecular Docking Protocol
With the prepared protein and ligand, the docking simulation can be performed.
Step-by-Step Docking Procedure:
-
Defining the Binding Site:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.
-
The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Causality: A well-defined binding site focuses the search algorithm on the region of interest, increasing computational efficiency and the likelihood of finding a relevant binding pose.
-
-
Docking Algorithm and Parameters:
-
Select the appropriate docking algorithm (e.g., genetic algorithm, Monte Carlo).
-
Set the parameters for the docking run, such as the number of poses to generate and the exhaustiveness of the search.
-
Causality: The choice of algorithm and its parameters will influence the thoroughness of the conformational search and the computational time required.
-
-
Execution of Docking:
-
Run the molecular docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
-
Pose Clustering and Ranking:
-
The output will be a set of docked poses for the ligand, each with a corresponding docking score.
-
These poses are often clustered based on their root-mean-square deviation (RMSD) to identify distinct binding modes.
-
The poses are ranked by the scoring function, which estimates the binding affinity.
-
III. Analysis and Interpretation of Results
The analysis of docking results requires a multi-faceted approach, combining quantitative data with visual inspection.
A. Quantitative Analysis
The primary quantitative output of a docking simulation is the docking score, which is an estimate of the binding free energy.
| Parameter | Interpretation | Significance |
| Docking Score (kcal/mol) | A more negative value indicates a more favorable predicted binding affinity. | Used to rank different derivatives and prioritize compounds for synthesis and experimental testing. |
| Ligand Efficiency (LE) | Docking score divided by the number of heavy atoms. | Normalizes the binding affinity for the size of the molecule, providing a measure of the binding contribution per atom. |
| RMSD (Å) | For re-docking a known ligand, an RMSD < 2.0 Å from the crystal pose is generally considered a successful validation of the docking protocol.[7] | Validates the ability of the docking protocol to reproduce a known binding mode. |
B. Qualitative (Visual) Analysis
Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key amino acid residues in the binding site. The hydrazone moiety of the derivatives is a potent hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: Observe interactions between the quinoline ring and other aromatic or aliphatic residues in the pocket.
-
Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Salt Bridges: Identify electrostatic interactions between charged groups on the ligand and the protein.
Diagram: Docking Analysis Workflow
Caption: Workflow for the analysis and interpretation of molecular docking results.
IV. Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
Re-docking Protocol:
-
Extract the co-crystallized ligand from the chosen PDB structure (e.g., the inhibitor from PDB ID 1M17 for EGFR).
-
Prepare the extracted ligand using the same protocol as for the new derivatives.
-
Dock the prepared co-crystallized ligand back into its own binding site using the established docking protocol.
-
Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode.[7]
V. Conclusion and Future Directions
This application note provides a comprehensive framework for conducting molecular docking studies of this compound derivatives against EGFR and VEGFR-2 kinases. By following these detailed protocols, researchers can generate reliable predictions of binding modes and affinities, which can guide the rational design and optimization of novel anticancer agents. The insights gained from these in silico studies are invaluable for prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo evaluation, thereby accelerating the drug discovery pipeline.
VI. References
-
Katariya, K. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]
-
Verma, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Patel, H. M., et al. (2021). Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. ChemistrySelect, 6(31), 7945-7953. [Link]
-
Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 231-243. [Link]
-
Elrayess, R. A., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(37), 18207-18232. [Link]
-
RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]
-
Hassan, D. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 919. [Link]
-
Hassan, D. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed. [Link]
-
RCSB PDB. (2002). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. [Link]
-
Fang, Z. Y., et al. (2022). Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. Chemistry & Biodiversity, 19(6), e202200189. [Link]
-
Ferreira, R. S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 26(18), 3243-3273. [Link]
-
Wang, Y., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances, 8(1), 1841-1850. [Link]
-
RCSB PDB. (2013). 4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a. [Link]
-
Gomaa, M. S., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2331. [Link]
-
Li, Y., et al. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chemical Biology & Drug Design, 86(5), 1323-1329. [Link]
-
Montanari, A. G., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]
-
RCSB PDB. (2012). 4ASE: Structure of VEGFR2 (juxtamembrane and kinase domains) in complex with inhibitor. [Link]
-
Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Medicinal Chemistry, 14(10), 1955-1971. [Link]
-
Patel, S. B., et al. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2023). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Pharmaceutical Sciences, 29(1), 76-88. [Link]
-
Aly, M. H., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(1), 35-55. [Link]
-
de Castro Barbosa, L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 307-319. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6629. [Link]
-
Autodock Vina. (2021). Molecular Docking using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
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Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2-hydrazino-4-methylquinoline
Abstract
This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of 6-Chloro-2-hydrazino-4-methylquinoline. This molecule, a substituted quinoline, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold.[1][2] The accurate elucidation of its structure, purity, and physicochemical properties is paramount for its application in research and development. This document outlines methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering researchers, scientists, and drug development professionals a robust framework for comprehensive analysis.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds.[2][3] The quinoline ring system is a fundamental component of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][4] The introduction of a chloro group at the 6-position, a hydrazino group at the 2-position, and a methyl group at the 4-position creates a unique molecule with specific electronic and steric properties that can influence its chemical reactivity and biological interactions.
Given its potential pharmacological significance, a thorough analytical characterization is essential to confirm its identity, assess its purity, and establish a baseline for further studies. This guide provides the necessary protocols to achieve a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure.[5][6]
Rationale for NMR Analysis
The distinct electronic environments of the protons and carbons in the quinoline ring system and its substituents will result in a unique set of chemical shifts and coupling constants.[7][8] For this compound, ¹H NMR will reveal the number of protons and their connectivity, while ¹³C NMR will provide a "fingerprint" of the carbon skeleton.[1] Two-dimensional NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).[1]
-
Set the spectral width to encompass the expected proton chemical shifts (typically -1 to 12 ppm).
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shifts (typically 0 to 180 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[1]
Caption: Workflow for NMR-based structural elucidation.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound, based on known data for similar quinoline derivatives.[6][9] Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | ¹³C NMR (Carbon) | Expected δ (ppm) |
| H5 | ~7.8 | d | C2 | ~158 |
| H7 | ~7.5 | dd | C3 | ~110 |
| H8 | ~7.9 | d | C4 | ~145 |
| CH₃ | ~2.5 | s | C4a | ~148 |
| NH₂ | ~5.0 | br s | C5 | ~128 |
| NH | ~8.5 | br s | C6 | ~130 |
| H3 | ~6.5 | s | C7 | ~125 |
| C8 | ~122 | |||
| C8a | ~120 | |||
| CH₃ | ~18 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[10]
Rationale for MS Analysis
MS analysis will confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.[11] The presence of a chlorine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a key diagnostic feature.[12]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion and confirm the molecular weight.
-
Analyze the isotopic pattern to verify the presence of chlorine.
-
Interpret the fragmentation pattern to deduce structural features.
-
Caption: General workflow for ESI-MS analysis.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₀ClN₃ | |
| Monoisotopic Mass | 207.0563 | Calculated for C₁₀H₁₀³⁵ClN₃ |
| [M+H]⁺ (m/z) | 208.0641 | Protonated molecule |
| Isotopic Pattern | m/z 208.0641 (100%)m/z 210.0612 (~32%) | Presence of one chlorine atom |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Rationale for FTIR Analysis
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups, including N-H stretches from the hydrazino group, C=N and C=C stretches from the quinoline ring, and C-H stretches from the aromatic and methyl groups.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[5] This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[5]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Hydrazino (-NH-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl (-CH₃) |
| 1620-1580 | C=N, C=C stretch | Quinoline ring |
| ~1500 | N-H bend | Hydrazino |
| ~1150 | N-N stretch | Hydrazino |
| 850-800 | C-H out-of-plane bend | Substituted aromatic |
| ~750 | C-Cl stretch | Chloro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of conjugated systems.[2]
Rationale for UV-Vis Analysis
The extended π-conjugated system of the quinoline ring in this compound is expected to absorb UV radiation, resulting in characteristic absorption maxima (λₘₐₓ).[14] The position and intensity of these bands are sensitive to the solvent polarity.[15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).[5] Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Use a cuvette filled with the pure solvent as a reference to record a baseline correction.[5]
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan across a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).[5]
Expected UV-Vis Absorption Data
The quinoline ring system typically shows multiple absorption bands. For this compound, one would expect to observe λₘₐₓ values in the regions of 230-250 nm and 320-350 nm, corresponding to π→π* transitions within the aromatic system.[16][17]
| Solvent | Expected λₘₐₓ (nm) |
| Ethanol | ~240, ~330 |
| Methanol | ~242, ~335 |
Summary and Conclusion
The combination of NMR, MS, FTIR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. NMR spectroscopy is indispensable for complete structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. FTIR provides confirmation of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The protocols and expected data presented in this guide offer a robust framework for researchers to reliably and accurately characterize this and similar quinoline derivatives, ensuring the scientific integrity of subsequent research and development activities.
References
- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Deng, X., Chai, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.
- Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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Application Notes & Protocols: Synthesis of Bioactive Schiff Bases from 6-Chloro-2-hydrazino-4-methylquinoline
Document ID: AN-CSD-2601-01
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases (specifically, hydrazones) derived from 6-chloro-2-hydrazino-4-methylquinoline. Quinoline-based Schiff bases are a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including notable antimicrobial and anticancer properties.[1][2][3] This guide details the underlying chemical principles, a robust and reproducible synthetic protocol, methods for structural validation, and insights into the significance of these compounds for researchers in organic synthesis and drug development.
Theoretical Framework and Mechanistic Insight
1.1 The Chemistry of Hydrazone Formation
The synthesis of the target Schiff bases proceeds via the condensation reaction between the nucleophilic hydrazine derivative, this compound, and an electrophilic aldehyde or ketone. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to form the characteristic azomethine or imine group (-C=N-).[4][5]
The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety.[6] Hydrazine and its derivatives are known to be particularly reactive nucleophiles, a phenomenon sometimes referred to as the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons (the other nitrogen) enhances nucleophilicity.[6] The subsequent elimination of a water molecule is the thermodynamic driving force for the reaction, leading to the formation of a stable, often conjugated, hydrazone product.[7]
1.2 Structural Significance of the Quinoline Moiety
The this compound scaffold is not merely a structural backbone but a critical pharmacophore.
-
Quinoline Ring: A privileged heterocyclic system in medicinal chemistry, known for its presence in numerous bioactive compounds. Its planar, aromatic nature allows for effective intercalation with biological macromolecules like DNA.[8]
-
Hydrazone Linkage (-NH-N=CH-): This linkage is crucial for biological activity, often acting as a key site for chelation with metal ions in biological systems.[3][9]
-
6-Chloro Substituent: The presence of a halogen, like chlorine, can significantly modulate the lipophilicity and electronic properties of the molecule, often enhancing its ability to cross cell membranes and improving its biological efficacy.[2][10]
1.3 Reaction Mechanism
The acid-catalyzed formation of a hydrazone from this compound and a generic aldehyde (R-CHO) is illustrated below.
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
Materials and Equipment
2.1 Reagents
-
This compound (Starting Material)
-
Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (Solvent)[11]
-
Glacial Acetic Acid (Catalyst)[12]
-
Ethyl Acetate (TLC Eluent)
-
Hexane (TLC Eluent)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis
2.2 Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and vacuum filtration apparatus[11]
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H and ¹³C NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol: General Synthesis
This protocol outlines a robust, generalized procedure for the synthesis of Schiff bases from this compound.
3.1 Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
3.2 Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (20-30 mL) with gentle warming and stirring.
-
Causality Note: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.[11]
-
-
Aldehyde Addition: To this clear solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde.
-
Causality Note: Using equimolar amounts ensures a high conversion rate and minimizes the need for complex purification to remove unreacted starting materials.[13]
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Note: The acid acts as a catalyst to activate the aldehyde's carbonyl group, accelerating the rate of nucleophilic attack and subsequent dehydration.[12]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 4-8 hours.
-
Causality Note: Heating provides the necessary activation energy for the reaction, particularly the dehydration step. The reflux ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.
-
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.[11]
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.[12]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.[11]
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization and Validation
To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic and physical methods is required. The data presented below is representative of a hydrazone derived from a substituted benzaldehyde.
| Technique | Characteristic Feature | Typical Range / Value | Interpretation |
| Melting Point | Sharp Melting Range | Varies by derivative | A sharp, defined melting point is indicative of a pure compound. |
| FT-IR (cm⁻¹) | N-H Stretch (Amide) | 3100 - 3300 | Presence of the N-H bond from the hydrazone linkage.[12] |
| C=N Stretch (Imine) | 1600 - 1660 | Confirms the formation of the crucial azomethine bond.[4][8] | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic rings from quinoline and aldehyde.[4] | |
| ¹H NMR (ppm) | -N=CH- (Azomethine H) | δ 8.2 - 8.9 (singlet) | A characteristic downfield singlet for the azomethine proton.[4] |
| Aromatic Protons | δ 7.0 - 8.5 (multiplets) | Protons on the quinoline and benzene rings. | |
| -NH- (Amide H) | δ 11.5 - 12.5 (singlet) | A highly deshielded proton, often broad, confirms the hydrazone structure.[12] | |
| -CH₃ (Methyl H) | δ ~2.4 (singlet) | Protons of the methyl group on the quinoline ring. | |
| ¹³C NMR (ppm) | -C=N- (Azomethine C) | δ 140 - 165 | Carbon of the imine group.[4][14] |
| Mass Spec (MS) | Molecular Ion Peak [M]⁺ | Calculated M.W. | Confirms the molecular weight of the synthesized compound.[14] |
Applications and Significance in Drug Development
Schiff bases derived from quinoline hydrazones are of significant interest due to their wide range of pharmacological activities.
-
Antimicrobial and Antifungal Activity: Many compounds in this class exhibit potent activity against various strains of bacteria and fungi, including drug-resistant strains.[1][2][10] The mechanism is often attributed to their ability to chelate metal ions essential for microbial enzyme function.
-
Antitubercular Activity: Hydrazone-containing compounds have shown promise as agents against Mycobacterium tuberculosis.[1][14]
-
Anticancer Activity: The planar quinoline structure allows these molecules to act as DNA intercalating agents, inhibiting DNA replication and transcription in cancer cells.[3]
The synthesis protocol described herein provides a direct and efficient route to generate libraries of these high-value compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
-
This compound: Handle with care. Assumed to be toxic and an irritant. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aromatic Aldehydes: Many are irritants and lachrymators. Handle exclusively in a fume hood.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are nearby during reflux.
References
-
Çelik, H., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]
-
Patel, D., et al. (n.d.). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]
-
Desai, S., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online. Retrieved from [Link]
-
El-Behery, M., & El-Twigry, H. (2007). Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. PubMed. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. Retrieved from [Link]
-
Gnanasekar, S. P., et al. (2021). Non linear optical properties of potent quinoline based schiff bases. ResearchGate. Retrieved from [Link]
-
Biswas, T. (2022). Schiff Base: Basic concept & application. YouTube. Retrieved from [Link]
-
El-Behery, M., & El-Twigry, H. (2007). Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. Semantic Scholar. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. BEPLS. Retrieved from [Link]
-
Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). hydrazone schiff base: Topics. Retrieved from [Link]
-
Sanna, C., et al. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Adebayo, O., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. PubMed Central. Retrieved from [Link]
-
El-Behery, M., & El-Twigry, H. (2007). (PDF) Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. ResearchGate. Retrieved from [Link]
-
Tomma, J. H., et al. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Retrieved from [Link]
-
El-ajaily, M., et al. (2007). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. MDPI. Retrieved from [Link]
-
Desai, S., et al. (2021). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐hydrazone derivatives of quinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Hydrazinoquinoline. Retrieved from [Link]
-
International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Beyzaei, H., et al. (2020). The Chemical Structure of Quinoline Schiff Bases. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
AL-Zubiady, S., & Ibrahim, W. A. (2013). Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. JOCPR. Retrieved from [Link]
-
Al-Karawi, A. J. M. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 9. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline
Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2-hydrazino-4-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide field-proven insights, a detailed experimental protocol, and robust troubleshooting advice to help you maximize your synthesis yield and purity. Quinolone hydrazone and hydrazide derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] This guide ensures you can reliably produce this key synthetic intermediate for your research and development needs.
Reaction Overview and Mechanism
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2,6-dichloro-4-methylquinoline, is treated with hydrazine hydrate. The chlorine atom at the C2 position of the quinoline ring is significantly more activated towards nucleophilic attack than the chlorine at the C6 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.
Reaction Scheme: 2,6-dichloro-4-methylquinoline + NH2NH2·H2O → this compound
The hydrazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon and displacing the chloride ion to form the desired product.
Reaction Mechanism Flow
Caption: Simplified workflow of the SNAr mechanism.
Optimized Experimental Protocol
This protocol is designed for reliability and high yield. It is critical to use high-purity starting materials and anhydrous conditions where specified.
Table 1: Reagents and Reaction Parameters
| Parameter | Value / Description | Rationale |
| Starting Material | 2,6-dichloro-4-methylquinoline | High purity is essential to prevent side reactions. |
| Reagent | Hydrazine Hydrate (80% or higher) | Acts as both the nucleophile and often as the solvent. Use a significant excess to drive the reaction to completion.[4][5] |
| Molar Ratio | 1 : 15 (Substrate : Hydrazine Hydrate) | A large excess of hydrazine ensures a high reaction rate and minimizes potential side products like azines.[6] |
| Solvent | Ethanol (Optional, can improve solubility) | If the starting material has poor solubility in hydrazine hydrate alone, ethanol can be used as a co-solvent.[7] |
| Reaction Temperature | 100-110 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or side reactions.[4] |
| Reaction Time | 1-3 hours | Monitor by TLC until consumption of the starting material is complete. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential autoxidation of hydrazine and the product at elevated temperatures.[4][8] |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas like nitrogen.
-
Charging Reagents: To the flask, add 2,6-dichloro-4-methylquinoline (1.0 eq). If using a co-solvent, add ethanol.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (15.0 eq) to the flask. The addition may be mildly exothermic.[5]
-
Reaction: Heat the stirred mixture to reflux (approx. 100-110 °C) for 1-3 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The product should have a lower Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove excess hydrazine hydrate and any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product.[4]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Q1: My reaction yield is extremely low, or I've only recovered the starting material. What went wrong?
A1: This is a common issue often related to reaction kinetics or reagent quality.
-
Cause - Insufficient Activation Energy: The reaction temperature may have been too low or the reaction time too short.
-
Solution: Ensure the reaction mixture reaches a steady reflux. Increase the reaction time and monitor carefully with TLC until all the 2,6-dichloro-4-methylquinoline is consumed.
-
-
Cause - Poor Reagent Quality: The hydrazine hydrate may have degraded. Hydrazine is susceptible to air oxidation.
-
Solution: Use a fresh bottle of hydrazine hydrate from a reputable supplier. If the bottle has been open for a long time, its concentration may be lower than stated.
-
-
Cause - Inadequate Mixing: If the starting material is not fully dissolved or suspended, the reaction will be slow and incomplete.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider adding ethanol as a co-solvent to create a homogeneous solution.[7]
-
Q2: My final product is a sticky oil or refuses to crystallize. How can I purify it?
A2: This typically points to the presence of impurities that are inhibiting crystallization.
-
Cause - Residual Hydrazine Hydrate: Hydrazine hydrate is viscous and can be difficult to remove completely.
-
Solution: During work-up, wash the filtered product extensively with copious amounts of cold water. You can also re-suspend the crude product in water, stir for an hour, and re-filter. Thorough drying under high vacuum is critical.
-
-
Cause - Formation of Oily Side Products: Minor side reactions can produce non-crystalline impurities.
-
Solution: If recrystallization fails, column chromatography is the most effective solution. A silica gel column with a gradient elution (e.g., starting from 10% and moving to 50% ethyl acetate in hexane) should effectively separate the desired product from most impurities.
-
Q3: My TLC plate shows the main product spot, but also several other spots. What are these side products?
A3: The presence of multiple spots indicates side reactions have occurred.
-
Potential Side Product - Bis-Hydrazone (Azine): Two molecules of the product can react with a hydrazine molecule that has been oxidized in situ, or an aldehyde impurity. This is a known side reaction pathway.[6]
-
Mitigation: Running the reaction under a strictly inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.[8]
-
-
Potential Side Product - Di-substitution: Although less likely, a small amount of the 6-chloro group might be substituted by hydrazine under forcing conditions (prolonged heating).
-
Mitigation: Avoid unnecessarily long reaction times. Once TLC shows the starting material is gone, proceed with the work-up.
-
-
Potential Side Product - Ring Opening/Rearrangement: Under very harsh conditions (e.g., temperatures >150 °C in a sealed tube), hydrazine can induce ring transformations in some chloro-heterocycles.[9]
-
Mitigation: Strictly control the reaction temperature and avoid overheating. The recommended reflux conditions are generally safe from this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is a large excess of hydrazine hydrate necessary?
A1: Using a large excess of hydrazine hydrate serves two primary purposes. First, according to Le Châtelier's principle, the high concentration of one reactant drives the equilibrium towards the products, ensuring a high conversion of the starting material. Second, it often serves as the reaction solvent, ensuring the reagents are in the same phase.[4][5]
Q2: What are the critical safety precautions when working with hydrazine hydrate?
A2: Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens.[5] Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate film gloves), safety goggles, and a lab coat. Avoid contact with metals as anhydrous hydrazine can be explosive.[5]
Q3: Can I use a different solvent for this reaction?
A3: Yes. While excess hydrazine hydrate or ethanol are common, other high-boiling polar aprotic solvents like n-butanol or diethylene glycol could also be used. However, their use would require more rigorous purification to remove the high-boiling solvent from the product. For most lab-scale syntheses, ethanol or neat hydrazine hydrate provide the most straightforward conditions for both reaction and work-up.
Q4: How can I be certain that the substitution occurred at the C2 position and not the C6 position?
A4: The regioselectivity is dictated by the electronic properties of the quinoline ring. The C2 and C4 positions are electronically activated for nucleophilic attack due to their proximity to the electron-withdrawing ring nitrogen. The C6 position on the benzene ring portion is not similarly activated. This high degree of selectivity is a well-established principle in the chemistry of chloroquinolines. Definitive proof can be obtained from 2D NMR experiments (like HMBC and NOESY) which can establish connectivity and spatial relationships within the molecule.
References
-
Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
El-Dean, A. M. K., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(9), 2125. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
6-chloro-2,4-diphenylquinoline. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
-
Compound 6-chloro-4-phenyl-2-{2-[(quinolin-4-yl)methylidene]hydrazinyl}quinazoline. (n.d.). MolPort. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-Hydrazinoquinoline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kumar, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem. [Link]
-
Reḍowicz, A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2841. [Link]
-
Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
El-Sayyad, G. H., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(39), 18839-18856. [Link]
Sources
- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline
Welcome to the technical support center for the synthesis of 6-Chloro-2-hydrazino-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the challenges associated with this synthesis, ensuring a successful and efficient experimental outcome.
Introduction to the Synthesis and Its Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for the synthesis of various bioactive compounds. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom in a corresponding dichloroquinoline derivative with hydrazine. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and reproducibility.
The key to a successful synthesis lies in understanding the reactivity of the starting materials and the stability of the product. The quinoline ring system, substituted with two chlorine atoms, presents two potential sites for nucleophilic attack. The regioselectivity of this reaction is paramount to obtaining the desired product. Furthermore, the hydrazino group is susceptible to oxidation, which can lead to the formation of undesired byproducts.
This guide will address these challenges head-on, providing you with the technical expertise to overcome them.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis of this compound.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to an incomplete reaction. Let's break them down:
-
Insufficient Reaction Temperature: The nucleophilic aromatic substitution of a chloroquinoline with hydrazine typically requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier for the reaction may not be overcome.
-
Recommendation: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A good starting point is refluxing in a suitable solvent like ethanol or isopropanol.
-
-
Inadequate Hydrazine Concentration: Hydrazine hydrate is both the nucleophile and can act as a base in the reaction. An insufficient amount can lead to a slow reaction rate.
-
Recommendation: Use a significant excess of hydrazine hydrate. This will not only drive the reaction to completion but also help to neutralize the HCl generated during the reaction.
-
-
Poor Quality Starting Material: The purity of the starting 2,6-dichloro-4-methylquinoline is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure your starting material is pure. Recrystallize it if necessary before use.
-
Question 2: I am observing the formation of a significant amount of a byproduct that appears to be the di-substituted product (2,6-dihydrazino-4-methylquinoline). How can I favor the mono-substitution?
Answer:
The formation of the di-substituted product is a common challenge and is a direct consequence of the two electrophilic centers on the quinoline ring. While the chlorine at the 2-position is generally less reactive than the one at the 4-position in quinazolines, high temperatures and prolonged reaction times can lead to the substitution of both chlorine atoms.[1]
-
Control of Reaction Temperature and Time:
-
Recommendation: The key to achieving mono-substitution is careful control of the reaction conditions. Start with a lower temperature and monitor the reaction closely by TLC. As soon as the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction. Avoid prolonged heating at high temperatures.
-
-
Solvent Choice:
-
Recommendation: The choice of solvent can influence the reactivity. Using a lower boiling point alcohol like ethanol can provide better temperature control compared to higher boiling point solvents.
-
Question 3: My final product is colored (e.g., yellow or brown) and shows impurities on the TLC plate that are difficult to remove by simple recrystallization. What are these impurities and how can I purify my product?
Answer:
The coloration and persistent impurities are often due to oxidation and dimerization byproducts. Hydrazinoquinolines can be susceptible to autoxidation, especially when exposed to air and light, leading to the formation of colored impurities.[2]
-
Minimizing Oxidation:
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Once the reaction is complete, work up the product promptly. Avoid prolonged exposure of the isolated product to air and light.
-
-
Purification Strategies:
-
Recrystallization: While simple recrystallization may not be sufficient, a careful choice of solvent system can improve purity.
-
Recommendation: Try a mixed solvent system for recrystallization, such as ethanol/water or ethyl acetate/hexane.
-
-
Column Chromatography: For stubborn impurities, column chromatography is the most effective purification method.
-
Recommendation: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
-
Question 4: I am unsure about the regioselectivity of the reaction. How can I be certain that the hydrazine has substituted the chlorine at the 2-position and not the 6-position?
Answer:
The substitution pattern in dihaloquinolines is governed by the electronic properties of the quinoline ring. The chlorine atom at the 2-position is activated by the ring nitrogen, making it more susceptible to nucleophilic attack than the chlorine atom on the benzene ring (6-position).
-
Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The attack of the nucleophile (hydrazine) at the 2-position is favored because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[3]
-
Spectroscopic Confirmation:
-
Recommendation: The most definitive way to confirm the structure is through spectroscopic analysis, particularly ¹H NMR and ¹³C NMR. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the two possible isomers. 2D NMR techniques like HMBC and HSQC can provide further confirmation of the connectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The ideal starting material is 2,6-dichloro-4-methylquinoline . This precursor itself needs to be synthesized, typically through a cyclization reaction. A common method is the Combes quinoline synthesis or a similar acid-catalyzed cyclization of an appropriately substituted aniline with a β-diketone, followed by chlorination.
Q2: What are the key safety precautions I should take when working with hydrazine hydrate?
Hydrazine hydrate is a corrosive and toxic substance and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
Q3: Can I use a different base in this reaction?
While hydrazine hydrate can act as a base, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be beneficial. It can help to neutralize the generated HCl, potentially leading to a cleaner reaction and preventing the protonation of the hydrazine, which would render it non-nucleophilic.
Q4: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any byproducts. Visualize the spots under UV light.
Q5: What is the expected yield for this synthesis?
The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. A well-optimized reaction should provide a yield in the range of 60-80%.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - 2,6-dichloro-4-methylquinoline
This protocol describes a plausible synthesis route for the precursor based on established quinoline synthesis methodologies.
Step 1: Synthesis of 6-Chloro-4-methylquinolin-2-ol
-
In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in a suitable solvent like ethanol.
-
Add ethyl acetoacetate (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-chloro-4-methylquinolin-2-ol.
Step 2: Chlorination to 2,6-dichloro-4-methylquinoline
-
In a fume hood, carefully add 6-chloro-4-methylquinolin-2-ol (1 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-4-methylquinoline.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound
-
To a solution of 2,6-dichloro-4-methylquinoline (1 eq.) in ethanol (10-15 mL per gram of starting material), add an excess of hydrazine hydrate (5-10 eq.).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,6-dichloro-4-methylquinoline | Provides the necessary quinoline scaffold with leaving groups. |
| Nucleophile | Hydrazine hydrate (5-10 eq.) | Acts as both the nucleophile and a base. Excess drives the reaction. |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants and allows for controlled reflux temperature. |
| Temperature | Reflux (typically 78-82 °C for ethanol) | Provides sufficient energy for the SNAr reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the hydrazino product. |
| Reaction Time | 2-4 hours (monitor by TLC) | Avoids prolonged heating which can lead to side reactions. |
| Work-up | Precipitation with cold water | Simple and effective method for initial product isolation. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting material and byproducts. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights
The reaction of 2,6-dichloro-4-methylquinoline with hydrazine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Simplified SNAr mechanism for the synthesis.
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electron-deficient carbon atom at the 2-position of the quinoline ring. This is the rate-determining step.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the ring nitrogen atom, which provides significant stabilization.
-
Loss of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (a good leaving group).
-
Proton Transfer: A final proton transfer step yields the neutral product, this compound.
Conclusion
The synthesis of this compound, while presenting several challenges, can be successfully achieved with a thorough understanding of the reaction mechanism and careful control of the experimental parameters. By following the guidance provided in this technical support center, researchers can optimize their synthetic strategy, troubleshoot common issues, and obtain the desired product in high yield and purity.
References
-
ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Retrieved from [Link]
-
Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]
-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-Chloro-2-hydrazino-4-methylquinoline
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 6-Chloro-2-hydrazino-4-methylquinoline. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final drug products. This guide is designed to provide practical, field-tested advice drawn from established chemical principles and common laboratory observations. We will address the typical challenges encountered during purification, offering not just solutions, but the underlying rationale to empower you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
The most widely employed and generally effective method for purifying this compound is recrystallization . This technique is ideal for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[1][2] For quinoline derivatives like this, a mixed solvent system, such as ethyl acetate/hexanes, is often successful.[1][3]
Q2: What are the likely impurities I should be aware of?
Impurities can originate from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual 2,6-dichloro-4-methylquinoline or excess hydrazine hydrate may be present.[1][3][4]
-
Side-Products: The synthesis of quinoline rings can be complex, potentially leading to isomeric byproducts or products from undesired side-reactions.[5][6][7]
-
Degradation Products: The hydrazino moiety (-NHNH2) is a reactive functional group.[1] It can be susceptible to oxidation, especially if exposed to air and light over extended periods or at high temperatures. This can lead to colored impurities.
Q3: How does the stability of this compound affect its purification?
The hydrazino group is nucleophilic and can be prone to oxidation.[1][8] Therefore, it is advisable to avoid unnecessarily prolonged heating during recrystallization. If the synthesis is performed under an inert atmosphere (e.g., nitrogen), maintaining this environment during the initial workup and concentration steps can minimize the formation of oxidative impurities.[3] For long-term storage, keeping the purified solid in a cool, dark place under an inert atmosphere is recommended.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification process.
Problem 1: My product "oils out" instead of crystallizing during recrystallization.
-
Probable Cause(s):
-
Inappropriate Solvent System: The solvent polarity may be either too high or too low, causing the compound to separate as a liquid phase (an oil) when its saturation point is exceeded, rather than forming a crystal lattice.
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation, a phenomenon known as eutectic mixture formation.
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.[2]
-
-
Recommended Solution(s):
-
Re-dissolve and Adjust Solvent: Gently heat the solution to re-dissolve the oil. If using a two-solvent system (e.g., ethyl acetate/hexanes), add a small amount of the "good" solvent (ethyl acetate) until the solution is clear again. Then, add the "poor" solvent (hexanes) dropwise at an elevated temperature until the solution just begins to show turbidity. Allow it to cool slowly from this point.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.
-
Consider a Preliminary Purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Problem 2: I'm experiencing very low yield after recrystallization.
-
Probable Cause(s):
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[2] This keeps a significant portion of the product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution is filtered while hot to remove insoluble impurities, crystallization can occur on the filter paper or funnel if they are not pre-heated.[2]
-
Compound has High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
-
Recommended Solution(s):
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[2] This ensures the solution is saturated.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover more product.
-
Change Solvent System: Select a solvent in which the compound is less soluble. Refer to the solvent screening table below.
-
Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2]
-
Problem 3: The purified product is still colored (e.g., yellow or brown).
-
Probable Cause(s):
-
Colored Impurities: The crude product may contain highly colored, polar impurities that are not effectively removed by recrystallization alone. These are often oxidation byproducts.
-
Thermal Degradation: The compound may have partially decomposed due to excessive heating during the dissolution step.
-
-
Recommended Solution(s):
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb many colored impurities.[2]
-
Hot Filtration: Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal before allowing the solution to cool.[2] This step is critical to prevent premature crystallization.
-
Consider Column Chromatography: For stubborn impurities, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be very effective at separating the desired compound from colored polar impurities.
-
Data Presentation: Solvent System Screening
The choice of solvent is the most critical parameter in recrystallization.[2] A preliminary screening with small amounts of crude material is highly recommended.
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Remarks |
| Ethanol | Low | High | A good starting point for single-solvent recrystallization. |
| Ethyl Acetate | Moderate | Very High | Often used as the "good" solvent in a two-solvent system. |
| Hexanes/Heptane | Very Low | Low | A common "poor" solvent (anti-solvent) to induce crystallization when paired with a more polar solvent like Ethyl Acetate.[1][3] |
| Water | Very Low | Very Low | Generally unsuitable due to low solubility, but useful for precipitating the crude product from a reaction mixture.[1][3] |
| DCM/Hexanes | Moderate | High | A potential two-solvent system, but care must be taken with the lower boiling point of Dichloromethane (DCM). |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound using a two-solvent system of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add "Good" Solvent: Add the minimum volume of ethyl acetate at room temperature to create a slurry. Place the flask on a hot plate and heat to a gentle boil while stirring.
-
Achieve Saturation: Continue adding hot ethyl acetate dropwise until the solid just dissolves completely. An excess of solvent here will reduce your final yield.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration through fluted filter paper into a clean, pre-heated flask to remove the charcoal.[2]
-
Induce Crystallization: While the solution is still hot, add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of hot ethyl acetate to re-dissolve the precipitate, resulting in a saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of pure, well-defined crystals.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC analysis against the crude material to confirm the increase in purity.
Visualization of Workflow
The following diagram outlines the logical workflow and decision-making process for the purification of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. One moment, please... [iipseries.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Welcome to the technical support center for 6-Chloro-2-hydrazino-4-methylquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. Drawing from established principles of organic chemistry and data on related heterocyclic compounds, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experimental results.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common stability-related problems.
Q1: I've noticed a yellow to brown discoloration in my stock solution of this compound. What could be the cause?
Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often a result of oxidation or photodegradation.[1] The hydrazino group (-NHNH2) is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] Additionally, quinoline rings are often photosensitive, and exposure to ambient or UV light can trigger degradation pathways.[1]
Recommendations:
-
Protect from Light: Store all solutions containing this compound derivatives in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can accelerate oxidative degradation.
Q2: My assay results are inconsistent, and I suspect a loss of potency of my compound in aqueous solution. How can I confirm if this is a stability issue?
Inconsistent results and loss of potency are classic signs of compound degradation in solution.[1] The stability of quinoline derivatives in aqueous media is highly dependent on factors like pH, temperature, and light exposure.[1] The hydrazino moiety can also be unstable in aqueous environments.[3][4]
Recommendations:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment, especially for sensitive assays.[1]
-
Conduct a Forced Degradation Study: To understand the degradation profile of your specific derivative, a forced degradation study is essential.[1] This involves exposing the compound to various stress conditions (acid, base, oxidation, heat, and light) to identify its liabilities. This will help in developing a stability-indicating analytical method.
-
Stability-Indicating HPLC Method: Develop and validate a High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from its degradation products.[1][5] This will allow you to accurately quantify the amount of active compound remaining over time.
Q3: I am observing the appearance of new, unexpected peaks in my chromatograms over time. What are the likely degradation pathways?
The appearance of new peaks strongly suggests the formation of degradation products. For this compound, several degradation pathways are plausible based on its structure:
-
Oxidation of the Hydrazino Group: The hydrazino group is the most likely site of initial degradation. It can be oxidized to form a diazo compound, which can then be further converted to other products.[2] Aerial oxidation of aryl hydrazines can lead to the formation of diazines.[6]
-
Hydrolysis: While the quinoline ring is generally stable, under harsh acidic or basic conditions, hydrolysis of the hydrazino group could occur.
-
Photodegradation: Exposure to light can lead to the formation of hydroxyquinolines and other byproducts.[1]
A proposed general degradation pathway is illustrated below:
Caption: Plausible degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound?
A: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable.
Q: What is the best solvent for preparing stock solutions?
A: The choice of solvent depends on the intended application. For analytical purposes, HPLC-grade acetonitrile or methanol is often a good choice. If an aqueous buffer is required for biological assays, it is crucial to determine the optimal pH for stability. Hydrazines are generally more stable under acidic conditions.[6] However, the overall stability will depend on the entire molecule. It is recommended to perform a preliminary solubility and stability test in your desired solvent system.
Q: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of quinoline derivatives is often pH-dependent.[1] Hydrazine and its derivatives are known to be unstable in alkaline or neutral aqueous solutions, especially in the presence of oxygen, but are more stable under strongly acidic conditions.[6][7] Therefore, it is likely that acidic buffers (pH 3-5) will offer better stability. However, this should be experimentally verified for your specific derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of your compound.[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Neutralize the samples with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and follow the same sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[1] Sample at various time points.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and ambient light. Sample at various time points.
3. Sample Analysis:
-
Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately assessing the stability of your compound.[1][5]
1. Instrument and Columns:
-
Use a standard HPLC system with a UV or photodiode array (PDA) detector.
-
Screen various C18 columns from different manufacturers to find the best separation.
2. Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol).
-
Optimize the gradient profile to achieve good resolution between the parent compound and all degradation products.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. Peak purity analysis using a PDA detector can confirm this.[1]
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool (2-8°C), dry, protected from light | To minimize thermal degradation and photodegradation. |
| Storage (Solution) | Prepare fresh. If storage is necessary, store at low temperatures (-20°C or -80°C) in an inert atmosphere and protected from light.[1] | To slow down degradation kinetics. |
| pH (Aqueous) | Acidic pH (e.g., 3-5) is likely to be more stable.[6] | Hydrazine derivatives are generally more stable under acidic conditions.[6][7] |
| Solvent | Use high-purity, peroxide-free solvents. | To prevent solvent-mediated degradation. |
| Handling | Avoid prolonged exposure to air and light during experiments. | To minimize oxidation and photodegradation. |
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- In-Depth Technical Guide: Stability and Degradation Pathways of Hydrazine, [2-(methylthio)phenyl]- - Benchchem.
- usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace.
- The Chemical and Biochemical Degradation of Hydrazine - DTIC.
-
(PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. Available at: [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline
Document ID: TSC-CSD-24-01A Last Updated: January 17, 2026
Section 1: Synthesis Overview & Key Challenges
The synthesis of 6-Chloro-2-hydrazino-4-methylquinoline is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-4-methylquinoline with hydrazine hydrate. While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly reduce yield and complicate purification. The C2 position of the quinoline ring is highly activated towards nucleophilic attack, but controlling the reaction to achieve mono-substitution without degradation or the formation of other impurities requires careful optimization of reaction conditions.
This guide provides a comprehensive troubleshooting framework, addressing the most common issues encountered during this synthesis. It is designed to help researchers diagnose problems, understand their chemical origins, and implement effective, field-proven solutions.
Section 2: Troubleshooting & FAQ Hub
This section is structured in a question-and-answer format to directly address common problems.
Q1: My reaction is sluggish, and I have a high percentage of unreacted 2,6-dichloro-4-methylquinoline starting material. What's going wrong?
A1: This is a classic issue of insufficient reaction drive. Several factors could be at play:
-
Temperature: The SNAr reaction on a heterocyclic system requires thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[1] If the reaction temperature is too low, the rate of substitution will be impractically slow.
-
Hydrazine Concentration: While an excess of hydrazine hydrate is used, its effective concentration might be lower than expected if it's an older stock or has been improperly stored. Using a fresh, sealed bottle of hydrazine hydrate is recommended.
-
Solvent Choice: The choice of solvent is critical. While alcohols like ethanol or isopropanol are common, a higher boiling point solvent may be necessary to drive the reaction to completion. Refluxing in a suitable solvent is a standard procedure.[2]
Solution: Increase the reaction temperature incrementally. If you are running the reaction at 80 °C, consider increasing to 100 °C or reflux, monitoring by TLC. Ensure you are using a sufficient excess of fresh hydrazine hydrate (typically 5-10 equivalents).
Q2: My main impurity has a mass corresponding to 6-Chloro-4-methylquinolin-2(1H)-one. How is this forming and how can I prevent it?
A2: You are observing a hydrolysis side reaction. The 2-chloro position is not only susceptible to attack by hydrazine but also by water, which is present in hydrazine hydrate. This forms the thermodynamically stable quinolinone tautomer. This side reaction is particularly promoted by acidic conditions.[3][4][5]
-
Causality: The mechanism involves the nucleophilic attack of water on the C2 carbon, followed by the elimination of HCl. The resulting hydroxyl group at the C2 position rapidly tautomerizes to the more stable amide-like quinolinone. Any adventitious acid can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack by a weak nucleophile like water.
Prevention Strategy:
-
Use Anhydrous Hydrazine (with caution): While effective, anhydrous hydrazine is highly toxic and pyrophoric, requiring specialized handling. For most applications, this is not a practical solution.
-
Control Temperature and Time: Over-refluxing or unnecessarily long reaction times increase the likelihood of hydrolysis. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
pH Control: Ensure the reaction is not acidic. The reaction itself generates HCl, which can be scavenged by the excess hydrazine acting as a base.
Q3: After workup, my product is a dark, often pink or brown, solid instead of the expected pale yellow. What causes this discoloration?
A3: This discoloration is almost always due to the formation of oxidative impurities. The hydrazino group (-NHNH₂) is highly susceptible to oxidation, especially in the presence of air (oxygen) and trace metals.
-
Causality: The oxidation can lead to the formation of diazene intermediates, which can then couple to form azo-dimers or decompose, leading to a complex mixture of colored byproducts. This process can be accelerated by heat and light during workup and purification.
Prevention Strategy:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.[2]
-
Degassed Solvents: Use solvents that have been degassed prior to use for both the reaction and purification.
-
Prompt Workup & Isolation: Do not let the reaction mixture sit exposed to air for extended periods. Once the reaction is complete, proceed with the workup and isolation promptly. Recrystallization from a suitable solvent can often remove these colored impurities.
Section 3: In-Depth Analysis of Key Side Reactions
Hydrolysis to 6-Chloro-4-methylquinolin-2(1H)-one
This is arguably the most common and troublesome side reaction. The starting 2-chloroquinoline is susceptible to hydrolysis, a reaction that can be promoted by acidic conditions and elevated temperatures.[6][7] The presence of water in hydrazine hydrate makes this a competing pathway.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Fig. 1: Competing Reaction Pathways.", shape=plaintext, fontsize=10]; enddot Caption: Competing pathways: desired hydrazinolysis vs. hydrolysis.
Oxidative Dimerization
The hydrazino group is a strong reducing agent and is easily oxidized. In the presence of oxygen, two molecules of the product can couple to form a dimer, leading to yield loss and purification difficulties.
dot graph TD { graph [splines=true, nodesep=0.6, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Fig. 2: Oxidation Pathway of Hydrazino Group.", shape=plaintext, fontsize=10]; enddot Caption: Simplified oxidation pathway of the product.
Section 4: Optimized Protocols & Purification
Protocol: Minimizing Side Reactions During Synthesis
This protocol is optimized to favor the formation of the desired product while minimizing hydrolysis and oxidation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,6-dichloro-4-methylquinoline (1.0 eq).
-
Inerting: Flush the system with nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: Add a suitable solvent (e.g., ethanol or isopropanol, ~5-10 mL per gram of starting material). To this stirred suspension, add fresh hydrazine hydrate (≥98%, 6.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours. Avoid prolonged refluxing.
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine and any salts.
-
Drying: Dry the solid under vacuum. Do not use high heat, which can promote degradation.
Protocol: Purification by Recrystallization
Recrystallization is highly effective for removing both the quinolinone byproduct and baseline oxidative impurities.
-
Solvent Selection: Ethyl acetate is an excellent choice for recrystallization.[2] The product has good solubility in hot ethyl acetate and poor solubility when cold.
-
Procedure: a. Place the crude, dry solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. c. If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Section 5: Data Summary
The following table summarizes typical reaction conditions and their impact on the outcome, based on internal development data and literature precedence.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Atmosphere | Air | Nitrogen[2] | Prevents oxidative side reactions, improving product color and purity. |
| Reaction Time | 6 hours | 1-3 hours (TLC monitored) | Minimizes exposure to heat and water, reducing hydrolysis.[3][4] |
| Temperature | 80 °C | Reflux (~78-82°C in EtOH) | Ensures the reaction goes to completion in a reasonable timeframe. |
| Workup | Quench in RT Water | Quench in Ice-Water | Rapidly cools the reaction and precipitates the product, minimizing solubility losses. |
| Typical Purity | 75-85% | >95% (pre-recrystallization) | Optimized conditions significantly reduce key byproducts. |
Section 6: References
-
Wang, M-F., et al. (2025). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
-
Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing).
-
RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
-
RSC Publishing. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
-
ResearchGate. Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.
-
Li, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
-
RSC Publishing. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
-
ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
-
University Digital Conservancy. (2013). 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes.
-
PrepChem.com. Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline.
-
PrepChem.com. Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline.
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
-
YouTube. (2019). nucleophilic aromatic substitutions.
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of 6-Chloro-2-hydrazino-4-methylquinoline derivatives
Technical Support Center: 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising, yet difficult-to-handle, class of compounds. We will explore the root causes of poor solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to help you achieve consistent and reliable results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound derivatives.
Q1: Why is my this compound derivative insoluble in aqueous buffers?
A1: The poor aqueous solubility is inherent to its molecular structure. Several factors contribute:
-
Aromaticity and Planarity: The fused quinoline ring system is large, rigid, and hydrophobic. These characteristics favor strong crystal lattice packing, which requires significant energy to overcome during dissolution.[1][2]
-
Hydrophobic Substituents: The chloro- group at the 6-position and the methyl group at the 4-position significantly increase the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for water.[3]
-
Intermolecular Interactions: The hydrazino (-NHNH2) group can act as both a hydrogen bond donor and acceptor. In the solid state, this can lead to strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists dissolution in water.
Q2: What is the best starting solvent for creating a stock solution?
A2: For most in vitro biological assays, the standard approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[4] The most common and effective choice is Dimethyl Sulfoxide (DMSO) .[5][6]
-
Rationale: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces holding the crystal lattice together. It can effectively solvate a wide range of polar and nonpolar compounds.[6]
-
Starting Concentration: Aim for a stock concentration between 10-30 mM in 100% DMSO. Always ensure the compound is fully dissolved, using gentle warming or brief sonication if necessary.[5] Be aware that even DMSO has solubility limits, and storing solutions, especially after freeze-thaw cycles, can sometimes lead to precipitation.[5]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic problem known as "solvent-shifting" or "antisolvent precipitation." Your compound is soluble in the high-DMSO environment of the stock but crashes out when diluted into the predominantly aqueous buffer where it is poorly soluble.
Immediate Solutions:
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of your compound in the assay.
-
Optimize Dilution Protocol: Instead of diluting your DMSO stock into a small volume of buffer, add the DMSO stock directly into the final, full volume of the assay medium while vortexing. The proteins and other components in assay media can sometimes help maintain solubility.[5]
-
Increase Final DMSO Percentage: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%. Check the tolerance of your specific assay and see if you can slightly increase the final co-solvent percentage without introducing artifacts.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and advanced solutions for persistent solubility issues encountered during different stages of research.
Issue 1: Persistent Precipitation in In Vitro Assays
Problem: You've tried the basic steps, but your compound still precipitates, leading to inconsistent and non-reproducible assay data. Low solubility is severely limiting the testable concentration range.
Caption: Decision workflow for troubleshooting in vitro assay precipitation.
-
Scientific Rationale: Your compound has two basic nitrogen centers: the quinoline ring nitrogen and the hydrazino group. In an acidic environment (pH < pKa), these nitrogens can become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more water-soluble than the neutral parent molecule.[2][7] This is a fundamental strategy for nitrogen-containing heterocycles.[8]
-
Applicability: This is highly effective if your biological assay can tolerate a lower pH (e.g., pH 5.0-6.5). Many enzymatic assays are robust within this range, but cell-based assays may be sensitive.
-
Protocol: See Protocol 1 for a detailed pH-solubility screening method.
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] The nonpolar quinoline portion of your molecule can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[11][12][13] This complex has a water-soluble exterior, effectively masking the poorly soluble drug and increasing its apparent solubility in water.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and in vitro use.[9]
-
Applicability: Excellent for both in vitro and in vivo studies. It is generally well-tolerated in most biological systems. The formation of the inclusion complex is a rapid equilibrium process.[14]
-
Protocol: See Protocol 2 for preparing formulations with cyclodextrins.
Issue 2: Formulation for In Vivo Preclinical Studies
Problem: You need to formulate the compound for oral (PO) or intravenous (IV) administration in animal models, but aqueous insolubility prevents the preparation of a suitable, safe, and sufficiently concentrated dosing vehicle.
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| Co-solvent Mixture | Reduces solvent polarity | Simple to prepare; well-understood | Risk of precipitation upon dilution in vivo; potential for solvent toxicity | Early PK screening (PO, IV) |
| Cyclodextrin Complex | Forms soluble inclusion complex | Increases apparent solubility; generally safe; can improve bioavailability | Can be limited by complexation efficiency; potential for renal toxicity at very high doses | IV formulations; Oral gavage |
| Lipid-Based Formulation | Solubilizes drug in oil/surfactant | Can enhance oral absorption (BCS Class II); protects drug from degradation | Complex formulation development; potential for GI side effects | Oral gavage (PO) |
| Nanosuspension | Increases surface area | High drug loading; suitable for very insoluble drugs | Requires specialized equipment (homogenizers, mills); potential for physical instability | Long-term toxicology studies (PO, IV, SC) |
-
Scientific Rationale: For preclinical studies, mixtures of solvents are often used to achieve the required concentration. These systems work by reducing the overall polarity of the vehicle, making it more favorable for the hydrophobic drug molecule.[15][16]
-
Commonly Used Vehicles:
-
For IV: 5-10% DMSO, 10-40% PEG400, rest Saline or 5% Dextrose in Water (D5W).
-
For PO: 10% DMSO, 40% PEG400, 50% Water; or formulations containing surfactants like Tween® 80 or Cremophor® EL.
-
-
Critical Consideration: Always test the stability of your final formulation. A common failure mode is drug precipitation after a few hours on the bench or upon dilution with blood post-injection. Perform a kinetic solubility test in plasma to assess this risk.
-
Scientific Rationale: For oral delivery, converting the drug from a stable crystalline form to a high-energy amorphous state can dramatically increase its dissolution rate.[17][18] This is achieved by dispersing the drug at a molecular level within a polymer matrix. When the polymer dissolves in the GI tract, it releases the drug in a supersaturated state, which can enhance absorption.[14]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and HPMC-AS are frequently used.[18]
-
Preparation: This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder. It is often employed when simpler methods fail to provide adequate oral bioavailability.
Part 3: Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine if lowering the pH can sufficiently solubilize the compound for in vitro assays.
Materials:
-
This compound derivative
-
1M HCl, 1M NaOH
-
A series of buffers (e.g., Citrate for pH 3-6, Phosphate for pH 6-8)
-
DMSO
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer.
Procedure:
-
Prepare Stock: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Buffers: Prepare a set of buffers at various pH points (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Dilution: In a 96-well plate, add 198 µL of each buffer to different wells.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 100 µM in 1% DMSO. Prepare a blank for each buffer with 2 µL of DMSO only.
-
Equilibrate: Seal the plate and incubate at room temperature (or your assay temperature) for 1-2 hours with gentle shaking.
-
Measure Turbidity: Read the absorbance (turbidity) of the plate at 620 nm. A significant increase in absorbance compared to the blank indicates precipitation.
-
Analysis: Identify the pH range where the solution remains clear. This is your optimal pH window for maintaining solubility.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of the compound using HP-β-CD for improved aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or saline
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous vehicle (e.g., saline for in vivo use). For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of water. This may require gentle warming.
-
Weigh Compound: Weigh the required amount of your compound into a clean vial.
-
Add Vehicle & Mix: Add the HP-β-CD vehicle to the vial containing your compound. Cap tightly.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes. Gentle warming (40-50°C) can also be applied.
-
Visual Inspection: Continue mixing until the solution is completely clear with no visible particulates.
-
Sterilization (Optional): For in vivo use, filter the final solution through a 0.22 µm syringe filter to ensure sterility. Note that this step also confirms the compound is truly dissolved and not present as a fine suspension.
Caption: Encapsulation of a hydrophobic drug into a cyclodextrin cavity.
References
- Jain, A., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Sharma, N., & N, S. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Quality Assurance.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Jain, A., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Available at: [Link]
-
Gold, B. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
- Patel, H., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Håkansson, M., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
Liu, J., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). TECHNIQUES FOR IMPROVING SOLUBILITY. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Thanki, K., et al. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics. Available at: [Link]
-
Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]
-
Berteina-Raboin, S., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. Available at: [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]
-
IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Protocols for 6-Chloro-2-hydrazino-4-methylquinoline Reactions
Introduction
Welcome to the technical support guide for 6-Chloro-2-hydrazino-4-methylquinoline. This molecule is a valuable heterocyclic building block, primarily utilized in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]quinolines and triazolo[4,3-a]quinolines, which are scaffolds of significant interest in medicinal chemistry and materials science. The reactivity of this compound is centered around the nucleophilic hydrazine moiety, which readily undergoes cyclocondensation reactions with various electrophiles.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting advice, and refined protocols to help you navigate the common challenges encountered when working with this reagent, ensuring reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, has a pink or brownish tint. Is it still usable?
A1: Yes, it is often usable, but with caution. Hydrazine derivatives are susceptible to air oxidation, which can cause discoloration.[5] While a slight pink or tan color may not significantly impact many reactions, a dark brown or tar-like appearance suggests substantial degradation. For sensitive downstream applications, it is highly recommended to purify the starting material by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) before use to ensure reproducibility.[6] Always store the compound under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Q2: What is the best solvent for reactions involving this compound?
A2: The optimal solvent depends on the specific reaction, but a common and effective choice is a protic solvent like ethanol or acetic acid.[7] Ethanol provides good solubility for the quinoline starting material and many reaction partners, and its boiling point is suitable for reflux conditions without causing degradation. Acetic acid can serve as both a solvent and a catalyst for cyclocondensation reactions, particularly with dicarbonyl compounds. For reactions sensitive to protic solvents, aprotic solvents like DMF, DMSO, or toluene can be used, but may require higher temperatures and longer reaction times.
Q3: Is a catalyst necessary for cyclocondensation reactions?
A3: Often, a catalytic amount of acid (like acetic acid or a few drops of concentrated HCl) is beneficial. The acid protonates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the hydrazine. This accelerates the initial condensation step.[8] However, many reactions proceed smoothly with just thermal promotion (refluxing), especially with highly reactive electrophiles. It is best to start without a strong acid catalyst and add it only if the reaction is sluggish, as strong acids can sometimes promote side reactions.
Q4: How should I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method.[9] Use a suitable mobile phase, typically a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). The starting hydrazine is relatively polar and should have a low Rf value. The product, being a larger, more complex heterocycle, will typically have a different Rf. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, single product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Quality Starting Material: Impurities or degradation of the hydrazinoquinoline.[9] 2. Suboptimal Reaction Conditions: Temperature is too low or reaction time is too short.[9] 3. Reactivity of Electrophile: The reaction partner (e.g., diketone, ketoester) is sterically hindered or electronically deactivated. | 1. Verify Purity: Check the melting point and NMR spectrum of your starting material. If in doubt, purify by recrystallization. 2. Optimize Conditions: Increase the reaction temperature to reflux. Monitor by TLC and extend the reaction time until the starting material is consumed. Consider a higher boiling point solvent like n-butanol if necessary. 3. Increase Reactivity: Add a catalytic amount of glacial acetic acid. If the reaction still fails, consider a more reactive derivative of your electrophile. |
| Multiple Products Observed on TLC/NMR | 1. Side Reactions: The electrophile may have multiple reactive sites, leading to regioisomers. 2. Dimerization/Autoxidation: The hydrazinoquinoline can self-react or oxidize, especially at high temperatures or in the presence of air.[5] 3. Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize completely. | 1. Control Regioselectivity: Lower the reaction temperature to favor the thermodynamically preferred isomer. The choice of solvent can also influence the outcome. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidation.[6][10] 3. Promote Cyclization: Add a dehydrating agent (like molecular sieves) or a stronger acid catalyst (e.g., p-toluenesulfonic acid) after the initial condensation has occurred. |
| Product is Difficult to Purify | 1. Streaking on Silica Gel: The basic nitrogen atoms in the quinoline and pyrazole rings can interact strongly with the acidic silanol groups of standard silica gel, causing tailing.[11] 2. Poor Solubility: The final heterocyclic product may be poorly soluble in common organic solvents, making chromatography and recrystallization challenging. | 1. Neutralize Silica: Pre-treat your silica gel by running a flush of your eluent containing 0.5-1% triethylamine or pyridine before loading your sample. This deactivates the acidic sites.[11] Alternatively, use a different stationary phase like neutral alumina.[11] 2. Solvent Screening: Test a wide range of solvents for recrystallization (e.g., DMF, DMSO, acetic acid, ethanol). If the product crashes out too quickly, consider a hot filtration step to remove insoluble impurities before allowing it to cool slowly. |
| Reaction Stalls (Does Not Go to Completion) | 1. Equilibrium: The reaction may be reversible, especially the initial condensation step which forms water. 2. Inhibitors: Trace impurities in solvents or reagents (e.g., water in an anhydrous reaction) can halt progress. | 1. Remove Water: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water as it forms and drive the reaction to completion. 2. Use High-Purity Reagents: Ensure solvents are dry and reagents are of high purity. Using freshly opened or distilled solvents is recommended.[9] |
Troubleshooting Logic Flow
This diagram helps diagnose common issues systematically.
Caption: A decision tree for troubleshooting common reaction problems.
Part 3: Refined Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
This protocol details the cyclocondensation with a 1,3-dicarbonyl compound, acetylacetone, to form 6-chloro-1,3,4-trimethylpyrazolo[3,4-b]quinoline.
Experimental Workflow Diagram
Caption: Step-by-step workflow for pyrazoloquinoline synthesis.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.0 g, 4.8 mmol).
-
Reagent Addition: Add ethanol (30 mL) to dissolve the starting material, followed by acetylacetone (0.58 g, 5.8 mmol, 1.2 equivalents).
-
Catalyst: Add 3-4 drops of glacial acetic acid to the stirred mixture.
-
Causality Note: The acid catalyst protonates a carbonyl oxygen of the acetylacetone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine nitrogen.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Check the reaction progress every hour using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting quinoline spot has disappeared.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid. If precipitation is slow, place the flask in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.[12]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the pure pyrazolo[3,4-b]quinoline derivative.[12]
-
Drying: Dry the purified solid in a vacuum oven to remove residual solvent.
Part 4: Safety Precautions
Handling Hydrazine Derivatives:
-
Toxicity: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[13][14][15] Always handle these compounds in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is preferred for extended handling), and safety goggles.[15] A face shield is recommended when there is a risk of splashing.[15]
-
Exposure: Avoid all personal contact, including inhalation of dust or vapors and direct skin contact.[16] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][15]
-
Storage: Store hydrazine derivatives in tightly sealed containers, away from heat, ignition sources, and oxidizing agents.[10][13] Maintain an inert atmosphere (nitrogen padding) for long-term storage to prevent air oxidation.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13][16] Do not pour hydrazine waste down the drain.[13]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
- LGC Standards. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Santa Cruz Biotechnology. (n.d.). Hydrazine - Safety Data Sheet.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- ACS Figshare. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry.
- PubMed. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
- Boyer Research. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube.
- Scirp.org. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity.
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
Sources
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- 2. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]
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- 16. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing the Biological Activity of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-2-hydrazino-4-methylquinoline derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting solutions for common challenges encountered during the synthesis, modification, and biological evaluation of this promising chemical scaffold. Our focus is on explaining the causality behind experimental choices to empower you to optimize your workflows and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the this compound scaffold and its potential.
Q1: What makes the this compound core a valuable scaffold in drug discovery?
A1: The quinoline ring system is a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4][5] The 6-chloro substituent often enhances lipophilicity and can be crucial for activity, a feature observed in many quinoline-based drugs.[2][6] The 2-hydrazino group is a highly versatile synthetic handle.[7] It acts as a potent nucleophile, allowing for straightforward derivatization with various electrophiles (like aldehydes, ketones, and acyl chlorides) to create extensive libraries of hydrazones, pyrazoles, and other heterocyclic systems. This versatility is key for exploring structure-activity relationships (SAR) and optimizing for potency and selectivity against specific biological targets.[7][8]
Q2: What is the general synthetic route to obtain the this compound starting material?
A2: The typical synthesis begins with the cyclization of an appropriately substituted aniline to form the quinoline core, often via classic reactions like the Doebner-von Miller synthesis.[2][9] The resulting 2-chloro-4-methylquinoline derivative is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chlorine atom at the C2 position, which is activated towards nucleophilic substitution, to yield the desired this compound.[10][11][12]
Q3: What are the primary mechanisms of action associated with derivatives of this scaffold?
A3: The biological activity is highly dependent on the specific derivatives synthesized. However, common mechanisms include:
-
Antimicrobial Activity: Quinoline derivatives can act as broad-spectrum antibacterial agents.[13] Mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of nucleic acid and protein biosynthesis, and compromising microbial membrane integrity.[14][15] The planar quinoline ring can intercalate with bacterial DNA/RNA.[15]
-
Anticancer Activity: Many quinoline-hydrazone analogues exhibit significant anti-proliferative activity against various cancer cell lines.[8][16][17] Potential mechanisms include the inhibition of human DNA topoisomerase I, induction of cell cycle arrest (e.g., at the G1 phase), and activation of apoptotic pathways.[8][16][17]
-
Enzyme Inhibition: The scaffold's ability to chelate metal ions and form hydrogen bonds allows it to interact with the active sites of various enzymes, making it a valuable starting point for developing specific enzyme inhibitors.[7]
Part 2: Synthesis & Derivatization Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and subsequent modification of the core scaffold.
Q4: My initial quinoline synthesis (e.g., Doebner-von Miller) results in low yields and significant tar formation. How can I optimize this?
A4: Tar formation is a classic issue in acid-catalyzed quinoline syntheses due to the harsh conditions causing polymerization of reactants and intermediates.[18]
-
Causality: The highly exothermic nature of reactions like the Skraup or the strong acidic conditions of the Doebner-von Miller can lead to uncontrolled side reactions.
-
Troubleshooting Steps:
-
Moderator Addition: For Skraup-type reactions, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[18]
-
Controlled Reagent Addition: Add the concentrated acid (e.g., sulfuric acid) slowly and portion-wise while ensuring efficient cooling with an ice bath. This prevents temperature spikes that drive polymerization.[18]
-
Efficient Stirring: Ensure vigorous and constant stirring. This helps dissipate heat evenly and prevents the formation of localized "hot spots" where tarring is initiated.
-
Green Chemistry Alternatives: Consider modern, greener synthetic approaches. Microwave-assisted synthesis or the use of catalysts like formic acid can significantly reduce reaction times, improve yields, and minimize byproducts under milder conditions.[19]
-
Q5: The reaction of 2,6-dichloro-4-methylquinoline with hydrazine hydrate is sluggish or incomplete. What factors should I check?
A5: While this is typically a robust reaction, several factors can impede its progress.
-
Causality: The reaction is a nucleophilic aromatic substitution. Its efficiency depends on the purity of the starting material, the reactivity of the hydrazine, and sufficient thermal energy.
-
Troubleshooting Steps:
-
Purity of Starting Material: Verify the purity of your 2,6-dichloro-4-methylquinoline via NMR or melting point. Impurities can interfere with the reaction.
-
Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate. This not only drives the reaction equilibrium forward according to Le Chatelier's principle but also often serves as the solvent. A common protocol uses a 5-10 fold molar excess.[11]
-
Reaction Temperature and Time: Ensure the mixture is refluxed at an appropriate temperature. The reaction typically requires heating for several hours to go to completion.[11][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inert Atmosphere: Refluxing under a nitrogen atmosphere can prevent potential side reactions, particularly the autoxidation of hydrazine at high temperatures.[11]
-
Q6: I am forming a hydrazone derivative by reacting the 2-hydrazino group with an aldehyde/ketone, but the product is impure or the yield is low. How can I improve this?
A6: Hydrazone formation is generally efficient but can be plagued by issues related to equilibrium, side reactions, or product isolation.
-
Causality: The reaction is a reversible condensation that produces water. Incomplete removal of water can prevent the reaction from reaching completion. The hydrazino group is also susceptible to oxidation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrazone synthesis.
Part 3: Biological Activity Screening & SAR
This section focuses on challenges related to evaluating the biological effects of your synthesized derivatives.
Q7: My quinoline derivatives show poor solubility in aqueous buffers for biological assays. How can I address this?
A7: Poor aqueous solubility is a common challenge for aromatic heterocyclic compounds.
-
Causality: The planar, hydrophobic nature of the quinoline scaffold contributes to low solubility in polar, aqueous media used for cell-based assays or enzyme kinetics.
-
Solutions:
-
Co-Solvent Usage: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO. For the final assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
SAR-Guided Modification: If solubility remains a major hurdle across your library, consider synthetic modifications to improve it. Incorporating polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) can significantly enhance aqueous solubility.
-
Formulation Strategies: For in vivo studies, consider formulation with solubilizing agents like cyclodextrins or Tween 80.
-
Q8: How can I rationally design new derivatives to enhance biological activity? What does the Structure-Activity Relationship (SAR) data suggest?
A8: A systematic SAR study is crucial. The literature provides several key insights for enhancing antibacterial and anticancer activity.[14][20][21]
-
Causality: Biological activity is determined by how the molecule's three-dimensional shape and electronic properties allow it to bind to a specific biological target. Small changes to the structure can drastically alter these interactions.
-
Key SAR Insights & Data Summary:
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Example Reference |
| C2 (from hydrazone) | Aromatic/heterocyclic aldehydes with electron-withdrawing groups (e.g., nitro, halogen) | Often increases anticancer and antimicrobial activity.[6][8] | [8] |
| C2 (from hydrazone) | Bulky/lipophilic groups | Can enhance binding to hydrophobic pockets in target proteins. | [1] |
| C6 | Chloro (Cl) group | Generally considered crucial for potent activity in many series.[2] | [2][6] |
| C4 | Methyl (CH₃) group | Provides a balance of lipophilicity and steric profile. | [8] |
| Quinoline Ring | Additional substitutions (e.g., methoxy groups) | Can modulate activity; effects are position-dependent and must be tested empirically.[17] | [17] |
-
Rational Design Strategy:
-
Start with the Core: Use the this compound as your base.
-
Vary the Aldehyde/Ketone: Synthesize a library of hydrazones using a diverse set of aromatic and heteroaromatic aldehydes. Include examples with electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -NO₂, -CF₃), and halogens (-F, -Cl, -Br) at different positions (ortho, meta, para).
-
Computational Docking: If a biological target is known (e.g., DNA gyrase), use molecular docking studies to predict which derivatives are most likely to bind effectively.[8][13] This can help prioritize which compounds to synthesize and test.
-
Caption: Iterative workflow for enhancing biological activity.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of this compound
-
Principle: This protocol details the nucleophilic substitution of a chlorine atom at the C2 position of the quinoline ring by hydrazine, a strong nucleophile. The reaction is driven to completion by using an excess of hydrazine hydrate and applying heat.[11]
-
Materials:
-
2,6-dichloro-4-methylquinoline
-
Hydrazine hydrate (80% or higher)
-
Ethanol (optional, as co-solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 2,6-dichloro-4-methylquinoline (1.0 eq). Add hydrazine hydrate (10.0 eq). Note: The large excess of hydrazine hydrate often serves as the solvent.
-
Reaction: Heat the stirred mixture to reflux (typically 100-115 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed over 3-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. A solid precipitate should form.
-
Isolation: Pour the cold mixture into a beaker of cold deionized water. Stir for 15 minutes to fully precipitate the product and dissolve excess hydrazine.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
-
-
Validation:
-
Melting Point: Compare the observed melting point to the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals will include the methyl group singlet and distinct aromatic protons. The mass spectrum should show the correct molecular ion peak.
-
Protocol 2: General Procedure for Hydrazone Derivative Synthesis
-
Principle: This protocol describes the acid-catalyzed condensation of the synthesized this compound with an aldehyde to form a Schiff base (hydrazone). The catalytic acid protonates the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Addition: Add the selected aldehyde to the solution, followed by 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Track the disappearance of the starting materials using TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. If a solid has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone derivative.
-
-
Validation:
-
Spectroscopy: Confirm the structure via NMR, IR, and MS. The key evidence of reaction is the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new imine proton (-N=CH-) signal (~8-9 ppm) in the ¹H NMR spectrum. The IR spectrum will show a characteristic C=N stretch.
-
References
-
Jain, S. K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Publishers. [Link]
-
Shah, S., et al. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate. [Link]
-
Sharma, P., & Kumar, V. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Katariya, K., et al. (2021). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
-
de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
-
Mekonnen, A. N., & Ga-oot, H. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Liu, N., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. PrepChem. [Link]
-
Al-Ostath, A. I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Szymański, P., et al. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Al-Ostath, A. I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem. [Link]
-
Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Sci-Hub. [Link]
-
Cowen, B. J. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
-
Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. IJPSR. [Link]
-
Ghorab, M. M., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
-
Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-hydrazino-4-methylquinoline Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 6-Chloro-2-hydrazino-4-methylquinoline scaffold. We will explore the synthetic rationale, compare biological performance based on experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Quinoline Scaffold and the 2-Hydrazino Moiety
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its versatility and amenability to chemical modification make it a cornerstone of drug discovery.[2]
Within this class, the this compound core is a particularly valuable starting point for generating novel bioactive compounds. The key to its utility lies in the highly reactive 2-hydrazino (-NHNH₂) group. This nucleophilic moiety serves as a chemical "handle," allowing for straightforward condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives.[3] This synthetic accessibility enables the rapid generation of large libraries of analogs, which is essential for systematic SAR exploration.[3] The chloro group at the C-6 position and the methyl group at C-4 are also critical, as they modulate the electronic properties and lipophilicity of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis of the Core Scaffold and Analogs
The synthetic pathway to the target analogs begins with the preparation of the core intermediate, this compound, followed by its derivatization.
Synthesis of this compound
The synthesis of the core scaffold is a well-established multi-step process. The causality behind this specific pathway is the reliable and high-yield formation of the quinoline ring system, followed by the strategic introduction of the reactive hydrazino group.
Caption: Synthetic workflow for the core scaffold and its hydrazone analogs.
General Experimental Protocol for Hydrazone Analog Synthesis
This protocol provides a self-validating system for producing a library of analogs for comparative screening.
-
Reactant Preparation : In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Aldehyde Addition : Add 1.1 equivalents of the desired substituted aromatic or heterocyclic aldehyde to the solution. The slight excess of the aldehyde ensures the complete consumption of the starting hydrazine.
-
Catalysis : Add 3-4 drops of glacial acetic acid. The acid catalyzes the nucleophilic addition of the hydrazine to the aldehyde's carbonyl carbon and the subsequent dehydration to form the C=N double bond of the hydrazone.
-
Reaction : Reflux the mixture for 4-8 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Isolation and Purification : Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol to remove unreacted reagents, and then recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone analog.[4]
-
Characterization : Confirm the structure of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Comparative Analysis of Biological Activity
The biological activity of these analogs is predominantly explored in the realms of anticancer and antimicrobial applications. The structural modifications, particularly on the phenyl ring introduced from the aldehyde, have a profound impact on potency and selectivity.
Anticancer Activity
Quinoline-based hydrazones exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[6][7][8] The National Cancer Institute (NCI) has evaluated several such compounds against its 60-cell line panel, providing a rich dataset for SAR analysis.[9]
Key SAR Insights for Anticancer Activity:
-
Halogen Substitution : The presence and position of halogen atoms (F, Cl, Br) on the terminal phenyl ring significantly influence activity. Dichloro-substituted derivatives often show enhanced potency compared to their monochloro or unsubstituted counterparts, likely due to increased lipophilicity and potential for halogen bonding interactions with target enzymes.[6]
-
Electron-Donating/Withdrawing Groups : The electronic nature of the substituents is critical. Electron-withdrawing groups (e.g., -NO₂) can enhance activity, while the effect of electron-donating groups (e.g., -OCH₃, -CH₃) varies depending on their position and the cancer cell line being tested.[10]
-
Heterocyclic Rings : Replacing the phenyl ring with heterocyclic moieties (e.g., pyridine, thiophene, furan) can modulate activity, often improving potency and altering the selectivity profile across different cancer types.
Table 1: Comparative Anticancer Activity of Selected Analogs
| Compound ID | R-Group on Hydrazone Moiety | Cancer Cell Line | GI₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| 1a | 4-Chlorophenyl | Leukemia (CCRF-CEM) | 1.85 | [9] |
| 1b | 4-Bromophenyl | Leukemia (CCRF-CEM) | 0.33 | [9] |
| 1c | 2,4-Dichlorophenyl | Non-Small Cell Lung (NCI-H460) | 0.98 | [9] |
| 1d | 4-Nitrophenyl | Breast Cancer (MCF7) | 1.12 | [9] |
| 1e | 4-Methoxyphenyl | Ovarian Cancer (OVCAR-3) | 4.87 | [9] |
| 1f | 3,4,5-Trimethoxyphenyl | Melanoma (UACC-62) | 0.65 |[9] |
Data presented is representative and compiled from cited literature. GI₅₀ is the concentration required for 50% growth inhibition.
From the data, it is evident that subtle changes, such as switching from a chloro (1a) to a bromo (1b) substituent, can lead to a more than five-fold increase in potency. The potent activity of the trimethoxy derivative (1f) highlights that a combination of substituents can lead to highly active compounds.[9]
Antimicrobial Activity
The quinoline core is a well-known pharmacophore in antimicrobial agents.[11] Analogs of this compound have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][11]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity : A crucial factor for antimicrobial action is the ability of the compound to penetrate the bacterial cell wall. Substituents that increase lipophilicity, such as halogens and alkyl groups, often lead to better activity.[12]
-
Hydrogen Bonding : The hydrazone linker (-NH-N=CH-) itself is important, as the nitrogen and hydrogen atoms can act as hydrogen bond donors and acceptors, facilitating interaction with bacterial enzymes or cellular components.
-
Steric Factors : The size and shape of the substituent on the phenyl ring can influence how well the molecule fits into the active site of a target protein.
Caption: Key SAR takeaways for the this compound scaffold.
Table 2: Comparative Antimicrobial Activity of Selected Analogs
| Compound ID | R-Group on Hydrazone Moiety | Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| 2a | Phenyl | S. aureus | 25 | [9] |
| 2b | 4-Chlorophenyl | S. aureus | 12.5 | [9] |
| 2c | 2,4-Dichlorophenyl | S. aureus | 6.25 | [9] |
| 2d | 4-Nitrophenyl | E. coli | 25 | [9] |
| 2e | 4-Methylphenyl | C. albicans | 50 |[9] |
MIC = Minimum Inhibitory Concentration. Data is representative.
The trend observed in antimicrobial activity mirrors that of anticancer activity. Increasing the halogenation on the phenyl ring (2a -> 2b -> 2c) leads to a progressive increase in potency against Staphylococcus aureus.[9] This strongly suggests that lipophilicity and electronic effects are key drivers of activity in this chemical series.
Standardized Protocols for Biological Evaluation
To ensure data comparability across different studies, standardized assays are crucial.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]
-
Principle : Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
-
Procedure :
-
Cell Seeding : Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment : Treat the cells with the synthesized analogs at various concentrations (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO).[13]
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The results are used to calculate the GI₅₀ or IC₅₀ value.[13]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle : A standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compounds in a liquid growth medium. Growth is assessed after a defined incubation period.
-
Procedure :
-
Compound Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the microbial inoculum to all wells containing the test compounds. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion
The this compound scaffold is a highly productive platform for the development of novel therapeutic agents. The structure-activity relationship for its hydrazone analogs is strongly influenced by the nature of the substituents on the terminal aromatic ring. Key takeaways include:
-
The 2-hydrazino group is an excellent synthetic handle for creating diverse chemical libraries.
-
Halogenation , particularly dichloro-substitution on the terminal phenyl ring, consistently enhances both anticancer and antimicrobial activities.
-
The electronic properties of the substituents are critical modulators of biological potency.
Future research should focus on expanding the diversity of the aldehyde coupling partners to include more complex heterocyclic and polycyclic systems. Additionally, mechanistic studies to identify the specific cellular targets of the most potent analogs will be crucial for their further development as clinical candidates.
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A Comparative Analysis of Synthetic Routes to 6-Chloro-2-hydrazino-4-methylquinoline: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-Chloro-2-hydrazino-4-methylquinoline is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth comparative analysis of the different synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to aid in the selection of the most suitable method for your research needs.
Introduction to this compound and its Synthetic Importance
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif is a key component in a variety of biologically active molecules. The presence of the reactive hydrazino group at the 2-position of the quinoline ring allows for further chemical modifications, making it a versatile precursor for the synthesis of a wide range of derivatives, including potential therapeutic agents. The chloro and methyl substituents on the quinoline core also play a crucial role in modulating the physicochemical and pharmacological properties of the final compounds.
This guide will dissect the most prevalent synthetic strategies, evaluating them based on key performance indicators such as yield, purity, cost-effectiveness, safety, and environmental impact.
Route 1: The Predominant Pathway - Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound involves a two-step process starting from the corresponding 2-quinolone.
Step 1: Chlorination of 6-Chloro-4-methyl-2-hydroxyquinoline
The initial step is the conversion of 6-chloro-4-methyl-2-hydroxyquinoline (also known as 6-chloro-4-methylquinolin-2(1H)-one) to its 2-chloro derivative, 2,6-dichloro-4-methylquinoline. This transformation is typically achieved using a strong chlorinating agent.
Reaction Scheme:
Caption: Chlorination of the 2-quinolone.
Experimental Protocol:
A mixture of 6-chloro-4-methyl-2-hydroxyquinoline and phosphorus oxychloride (POCl₃) is heated under reflux. The excess POCl₃ is then removed under reduced pressure, and the residue is carefully treated with a cold base, such as ammonium hydroxide or sodium bicarbonate solution, to precipitate the crude 2,6-dichloro-4-methylquinoline. The product is then filtered, washed, and can be purified by recrystallization.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyquinolines to their chloro derivatives. The reaction is typically performed without a solvent, using an excess of POCl₃ to drive the reaction to completion. The workup with a base is crucial to neutralize the acidic byproducts and precipitate the desired product.
Step 2: Hydrazinolysis of 2,6-Dichloro-4-methylquinoline
The final step is the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,6-dichloro-4-methylquinoline with hydrazine.
Reaction Scheme:
Caption: Synthesis via hydrazinolysis.
Experimental Protocol:
2,6-dichloro-4-methylquinoline is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system, like ethanol-water, yields the pure this compound.[1][2]
Causality Behind Experimental Choices: The chlorine atom at the C-2 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. Hydrazine, being a potent nucleophile, readily displaces the chloride ion. The use of excess hydrazine hydrate ensures the complete conversion of the starting material. The choice of solvent is important for both the reaction and the subsequent precipitation of the product upon cooling.
Quantitative Data Summary for Route 1:
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| 1 | 6-Chloro-4-methyl-2-hydroxyquinoline | POCl₃ | None | 2-4 hours | Reflux | 75-85 | High |
| 2 | 2,6-Dichloro-4-methylquinoline | Hydrazine Hydrate | Ethanol | 1-6 hours | Reflux | 65-80 | High |
Route 2: Alternative Approaches via Classical Named Reactions
While the nucleophilic substitution pathway is the most common, alternative routes for the synthesis of the quinoline core itself are well-established in heterocyclic chemistry. These can be considered as potential, albeit often more complex, alternatives for accessing the necessary precursors.
The Conrad-Limpach Synthesis of the 2-Quinolone Precursor
The Conrad-Limpach synthesis provides a method for constructing the 4-hydroxyquinoline (2-quinolone) ring system from an aniline and a β-ketoester.[3][4][5]
Reaction Scheme:
Caption: Conrad-Limpach synthesis pathway.
Mechanistic Insight: The reaction proceeds through the initial condensation of p-chloroaniline with ethyl acetoacetate to form an enamine intermediate. This intermediate then undergoes a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[4][5]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
Disadvantages:
-
Requires very high reaction temperatures for the cyclization step, which can be energy-intensive and may lead to side products.
-
The regioselectivity of the initial condensation can be an issue with substituted anilines and unsymmetrical β-ketoesters.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][6][7]
Reaction Scheme (Hypothetical for the target precursor):
Caption: Doebner-von Miller reaction.
Mechanistic Insight: The reaction is believed to proceed through a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring.[6][7][8]
Advantages:
-
Can be a one-pot reaction.
-
Allows for the synthesis of a variety of substituted quinolines.
Disadvantages:
-
The reaction can be complex, often leading to a mixture of products and requiring careful control of reaction conditions.
-
The use of strong acids and oxidizing agents can pose safety and environmental concerns.
The Skraup Synthesis
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][9][10][11]
Reaction Scheme (Hypothetical for a related precursor):
Sources
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A Researcher's Guide to Navigating Cross-Reactivity of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the quinoline scaffold stands out for its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] Derivatives of 6-chloro-2-hydrazino-4-methylquinoline, in particular, have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, one of the most critical being the potential for off-target interactions, or cross-reactivity.[3] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound derivatives, offering both theoretical insights and practical, data-driven methodologies.
The "magic bullet" concept, a drug that acts exclusively on its intended target, remains largely aspirational. In reality, most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[4][5] Therefore, a thorough assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[6]
This guide will delve into the strategic approaches for profiling the selectivity of this compound derivatives. We will explore both computational and experimental techniques, providing detailed protocols and emphasizing the causal logic behind each experimental choice. By integrating these methods, researchers can build a comprehensive cross-reactivity profile, enabling more informed decisions in the optimization of lead compounds and the selection of clinical candidates.
The Landscape of Cross-Reactivity Assessment: A Multi-pronged Approach
Evaluating the cross-reactivity of a novel chemical entity requires a tiered and integrated strategy. This typically begins with broad, in silico predictions to identify potential off-targets, followed by focused in vitro assays to confirm and quantify these interactions.
In Silico Profiling: The First Line of Defense
Computational methods offer a rapid and cost-effective means to predict potential off-target interactions by leveraging vast databases of known drug-target interactions and protein structures.[4][5] For this compound derivatives, several in silico approaches can be particularly informative:
-
Chemical Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), operate on the principle that structurally similar molecules are likely to have similar biological activities.[5] By comparing the 2D structure of a novel quinoline derivative to a library of compounds with known targets, potential cross-reactivities can be flagged.
-
Pharmacophore Modeling: This technique focuses on the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. A pharmacophore model built for the intended target can be screened against a database of other protein structures to identify potential off-targets that share a similar binding motif.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. Docking a this compound derivative into the binding sites of a panel of potential off-target proteins can provide insights into the likelihood and strength of these interactions.
It is crucial to recognize that in silico predictions are probabilistic and require experimental validation.[4] They serve as a valuable tool for hypothesis generation and prioritizing experimental resources.
In Vitro Screening: The Gold Standard for Confirmation
Experimental validation of predicted off-target interactions is paramount. A variety of in vitro assays can be employed, ranging from broad panel screens to detailed mechanistic studies.
-
Broad Kinase Panel Screening: Given that a significant portion of the "druggable" genome consists of protein kinases, and many quinoline-based compounds are designed as kinase inhibitors, screening against a large panel of kinases is a critical step.[7][8][9] This provides a quantitative measure of a compound's selectivity profile across the kinome.
-
Receptor Binding Assays: For derivatives intended to target specific receptors, a panel of related and unrelated receptors should be tested to assess binding affinity and specificity.
-
Enzyme Inhibition Assays: If the primary target is an enzyme, it is essential to evaluate the compound's inhibitory activity against a panel of related enzymes. For instance, quinoline derivatives have been shown to inhibit enzymes like CYP2A6, so assessing activity against various cytochrome P450 isozymes would be prudent.[10]
The following workflow illustrates a typical process for assessing the cross-reactivity of a novel this compound derivative.
Caption: A streamlined workflow for cross-reactivity assessment.
Experimental Protocol: Kinase Inhibitor Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and robust method for identifying ligand binding to a protein.[11] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is particularly useful for screening compounds against a panel of kinases without the need for functional assays.[11]
Materials:
-
Purified kinase enzymes (a representative panel)
-
Test this compound derivatives
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Step-by-Step Methodology:
-
Protein Preparation: Dilute each kinase to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of each quinoline derivative in DMSO. Serially dilute the compounds to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 20 µL of the 2 µM kinase solution to each well.
-
Add 0.2 µL of the compound solution (or DMSO for control wells).
-
Prepare a 1:1000 dilution of SYPRO Orange dye in assay buffer. Add 5 µL of this diluted dye to each well.
-
Seal the plate securely.
-
-
Thermal Denaturation and Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the thermal unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (kinase + DMSO) from the Tm of the sample (kinase + compound).
-
A significant positive ΔTm indicates compound binding and stabilization of the kinase.
-
Causality Behind Experimental Choices:
-
Why SYPRO Orange? This dye is environmentally sensitive and fluoresces when it binds to the hydrophobic regions of a protein that become exposed upon unfolding. This provides a direct readout of protein denaturation.
-
Why a Temperature Ramp? Gradually increasing the temperature ensures that the protein unfolds in a controlled manner, allowing for the precise determination of the melting temperature.
-
Why Measure ΔTm? The magnitude of the thermal shift (ΔTm) is proportional to the binding affinity of the ligand. This allows for the quantitative comparison of a compound's interaction with different kinases.
Data Presentation: Comparative Selectivity Profile
The results of cross-reactivity studies are best presented in a clear and comparative format. A table summarizing the inhibitory activity (e.g., IC50 values) or binding affinity (e.g., Kd values) against a panel of targets is highly effective.
| Derivative | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| QM-H (Parent) | 15 | 150 | 500 | 10 | 33.3 |
| QM-F | 12 | 300 | >10,000 | 25 | >833 |
| QM-Cl | 25 | 80 | 250 | 3.2 | 10 |
| QM-Br | 20 | 250 | 1,500 | 12.5 | 75 |
Fictional data for illustrative purposes.
This tabular representation allows for a quick assessment of the structure-activity relationship (SAR) regarding selectivity. For example, the data above suggests that substituting the parent compound with a fluorine atom (QM-F) significantly improves selectivity against Kinase C.
Logical Relationships in Selectivity-Driven Drug Design
The process of optimizing a lead compound for improved selectivity is an iterative cycle of design, synthesis, and testing. The insights gained from cross-reactivity studies directly inform the next round of chemical modifications.
Caption: The iterative cycle of selectivity optimization.
Conclusion
A thorough and early assessment of cross-reactivity is indispensable in the development of this compound derivatives as therapeutic agents. By embracing a multi-faceted approach that integrates in silico prediction with robust in vitro validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven strategy not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also provides a rational basis for the design of safer and more effective medicines. The methodologies and principles outlined in this guide offer a solid foundation for navigating the complexities of cross-reactivity and advancing promising quinoline-based compounds through the drug discovery pipeline.
References
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Semantic Scholar. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
-
PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
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A Comparative Guide to the Preclinical Efficacy of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives: An In Vitro and In Vivo Analysis
This guide provides a comprehensive analysis of the therapeutic potential of compounds derived from the 6-Chloro-2-hydrazino-4-methylquinoline scaffold. Moving beyond a simple data summary, we delve into the causal relationships between molecular structure, in vitro bioactivity, and in vivo efficacy, offering a critical perspective for researchers in drug discovery and development. We will dissect the experimental data, compare performance across different biological models, and provide detailed protocols to ensure the reproducibility and validation of these findings.
Introduction: The Quinoline-Hydrazone Scaffold as a Privileged Structure
The quinoline ring is a bicyclic heterocyclic framework that serves as a core component in numerous biologically active compounds and approved drugs.[1] Its synthetic versatility allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.[1] When combined with a hydrazone moiety (–NH–N=CH–), which is known to be a crucial pharmacophore in its own right, the resulting quinoline-hydrazone derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4][5][6]
The specific compound, this compound, often serves as a key synthetic intermediate—a versatile building block for creating libraries of more complex derivatives.[1][2][7] The chlorine atom at the C-6 position and the methyl group at the C-4 position influence the molecule's electronic properties and lipophilicity, which can significantly impact its binding affinity to biological targets.[1] This guide focuses on comparing the documented efficacy of these derivatives in controlled in vitro settings against their performance in complex, whole-organism in vivo models.
Part 1: In Vitro Efficacy — Establishing a Baseline of Biological Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective method to screen large numbers of compounds for biological activity. These controlled experiments are essential for identifying initial "hits" and elucidating potential mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most common starting point for assessing anticancer potential is high-throughput screening against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 screen is a prime example, providing a broad assessment of a compound's anti-proliferative effects.
Several studies have synthesized series of hydrazone analogues from 6-chloro-2-methyl-quinolin-4-yl-hydrazine and evaluated their cytotoxicity.[2] For instance, a 2020 study in Bioorganic Chemistry found that several quinolyl hydrazones exhibited significant anti-proliferative activity at a 10 µM concentration.[2] Nine compounds from this series showed potent activity, with GI₅₀ (50% growth inhibition) values ranging from 0.33 to 4.87 µM.[2] Similarly, other research has identified quinoline-hydrazide derivatives that significantly reduce the viability of neuroblastoma and breast cancer cell lines.[8]
Table 1: In Vitro Anticancer Activity of Representative 6-Chloroquinoline Hydrazone Derivatives
| Compound ID | Cancer Cell Line Panel/Type | Key Metric | Result (µM) | Reference |
|---|---|---|---|---|
| 18j | NCI-60 Panel (Average) | GI₅₀ | 0.33 - 4.87 (Range for 9 active compounds) | [2] |
| 18j | NCI-60 Panel (Average) | LC₅₀ | 4.67 - >100 (Range for 9 active compounds) | [2] |
| 3c | MCF-7 (Breast Cancer) | IC₅₀ | 7.016 | [9] |
| Analogue 22 | Neuroblastoma Cells | Cell Viability | Micromolar Potency |[8][10] |
-
GI₅₀: Concentration causing 50% growth inhibition.
-
LC₅₀: Concentration causing 50% cell death.
-
IC₅₀: Concentration causing 50% inhibition of a specific biological function.
The choice of cell-based assays like these is deliberate; they provide a direct measure of a compound's ability to halt cell growth or induce cell death, which are primary goals of chemotherapy.
Antimicrobial and Antimalarial Potency
The quinoline scaffold is famously present in antimalarial drugs like chloroquine. It is therefore logical to explore derivatives for antimicrobial and antiparasitic activity. In vitro assays, such as the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC), are standard practice.
Studies have shown that quinolyl hydrazones can display excellent antimicrobial activity, with MIC values against pathogenic strains ranging from 6.25 to 100 µg/mL.[2] In the realm of antimalarial research, 4-aminoquinoline hydrazone analogues have demonstrated potent activity against the multi-drug resistant K1 strain of Plasmodium falciparum.[6][11][12] Interestingly, the efficacy was time-dependent, with IC₅₀ values dropping from the micromolar range (0.60 - 49 µM) after 48 hours to the nanomolar range (26 - 219 nM) after a 72-hour incubation period.[6][11][13] This suggests a mechanism that may require a longer duration to exert its full effect on the parasite's life cycle.
Table 2: In Vitro Antimicrobial & Antimalarial Activity of Quinoline Hydrazone Derivatives
| Compound Class | Pathogen/Parasite | Key Metric | Result | Reference |
|---|---|---|---|---|
| Quinolyl Hydrazones | Various Pathogenic Strains | MIC | 6.25 - 100 µg/mL | [2] |
| 4-Aminoquinoline Hydrazones | P. falciparum (K1 strain, 48h) | IC₅₀ | 0.60 - 49 µM | [11][12] |
| 4-Aminoquinoline Hydrazones | P. falciparum (K1 strain, 72h) | IC₅₀ | 0.026 - 0.219 µM |[11][12] |
Elucidating the Mechanism of Action
A key advantage of in vitro systems is the ability to probe the molecular mechanisms by which a compound acts. For anticancer quinoline hydrazones, molecular docking studies have suggested that they may function as inhibitors of human DNA topoisomerase I, an enzyme critical for DNA replication and transcription.[2] Other studies on related quinoline hydrazides have shown they can induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein, effectively halting the proliferation of cancer cells.[8][10]
Part 2: In Vivo Efficacy — The Whole-System Reality Check
While in vitro data is invaluable, it cannot predict a compound's behavior in a complex, living organism. Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity can prevent a highly potent compound from ever reaching its target in vivo. Therefore, animal models are a critical next step in preclinical development.
Data on the in vivo efficacy of this compound derivatives is less abundant, which is typical in the progression of drug discovery. However, a compelling case study exists for the antimalarial 4-aminoquinoline hydrazone analogues.
Antimalarial Efficacy in a Murine Model
A lead compound from the in vitro antimalarial screen, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (let's call it Compound 2 ), was advanced to in vivo testing in mice infected with Plasmodium yoelii.[6][11] The results were promising:
-
At a dose of 20 mg/kg , the compound produced almost complete suppression of parasitemia, effectively curing the mice.[11]
-
A lower dose of 5 mg/kg still showed significant activity, though with a delayed onset compared to the higher dose.[11]
-
Importantly, no significant signs of toxicity or behavioral distress were observed in the treated mice, suggesting a favorable therapeutic window.[11]
This successful translation from a potent in vitro effect to a clear therapeutic benefit in vivo is a critical validation for this class of compounds.
Table 3: Comparative In Vitro vs. In Vivo Antimalarial Efficacy of Lead Compound 2
| Assay Type | Model System | Key Metric | Result | Reference |
|---|---|---|---|---|
| In Vitro | P. falciparum (K1 strain, 72h) | IC₅₀ | 26 - 219 nM (range for class) | [11][12] |
| In Vitro | HepG2 (Human Liver) Cells | Cytotoxicity (IC₅₀) | 0.87 - 11.1 µM (range for class) | [11][13] |
| In Vivo | P. yoelii infected mice | Parasitemia Suppression (20 mg/kg) | Near complete suppression | [11] |
| In Vivo | P. yoelii infected mice | Parasitemia Suppression (5 mg/kg) | Delayed but significant suppression |[11] |
The in vitro cytotoxicity data against normal mammalian cell lines (like HepG2) serves as an essential bridge. The high selectivity index (the ratio of cytotoxic concentration to effective concentration) observed in vitro provided the confidence to proceed with the in vivo animal studies.[11]
Part 3: Methodologies and Workflows
Scientific integrity demands that protocols be robust and transparent. Below are standardized methodologies for key assays discussed in this guide.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions. The duration should be consistent with the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.
Drug Discovery and Validation Workflow
The transition from a laboratory curiosity to a potential therapeutic candidate follows a rigorous, multi-stage process. The workflow for quinoline-hydrazone derivatives illustrates this path from initial screening to preclinical validation.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of bioactive compounds. Extensive in vitro evidence demonstrates their potential as anticancer, antimicrobial, and antimalarial agents, with some compounds exhibiting nanomolar potency.[2][9][11] The successful translation of a lead antimalarial candidate from potent in vitro activity to curative efficacy in an in vivo murine model is a significant milestone that validates the therapeutic promise of this scaffold.[11]
However, the disparity in the volume of available in vitro versus in vivo data highlights a critical gap. Future research must focus on advancing the most potent anticancer and antimicrobial candidates into well-designed animal models. This will require a thorough investigation of their ADME/Tox profiles to ensure that the remarkable potency observed in a petri dish can be safely and effectively realized in a complex physiological system. The journey from bench to bedside is long, but for the quinoline-hydrazones, the initial steps have been firmly and promisingly taken.
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A Comparative Guide to the Molecular Docking Performance of 6-Chloro-2-hydrazino-4-methylquinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile pharmacological profile.[1][2] Among its numerous analogues, 6-Chloro-2-hydrazino-4-methylquinoline has emerged as a particularly valuable precursor for synthesizing a diverse array of hydrazone derivatives with significant biological potential.[1][3] This guide provides a comprehensive, in-depth comparison of the molecular docking scores of various this compound derivatives, offering researchers and drug development professionals critical insights into their structure-activity relationships and therapeutic promise, primarily in the realms of anticancer and antimicrobial applications.
The strategic incorporation of a chloro group at the 6-position and a hydrazino moiety at the 2-position of the 4-methylquinoline core creates a unique chemical entity. The hydrazino group, a potent nucleophile, serves as a versatile handle for the synthesis of a wide range of hydrazone derivatives through condensation with various aldehydes and ketones.[3][4] This synthetic accessibility allows for the systematic modification of the molecule's periphery, enabling a thorough exploration of the chemical space to identify compounds with optimized biological activity.
Comparative Docking Analysis: Unveiling Structure-Activity Relationships
Molecular docking is an indispensable computational tool in modern drug discovery, providing predictions of the binding affinity and orientation of a small molecule ligand within the active site of a target protein.[5] A lower, more negative docking score generally indicates a more favorable binding interaction. This section presents a comparative analysis of the docking scores of various this compound derivatives against different biological targets, as reported in the scientific literature.
The primary focus of recent research on these derivatives has been their potential as anticancer and antimicrobial agents. A key study by Katariya and colleagues investigated a series of quinoline hydrazone analogues derived from 6-chloro-2-methyl-quinolin-4-yl-hydrazine for their anti-proliferative and antimicrobial activities.[1] Their molecular docking studies targeted human DNA topoisomerase I (htopoI), a crucial enzyme in DNA replication and a validated target for cancer chemotherapy.
Below is a summary of the docking scores and key interactions of representative derivatives from this and other relevant studies.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| Quinolyl hydrazone 18j | Human DNA Topoisomerase I (1T8I) | Not explicitly stated, but identified as most potent | Not explicitly detailed | Potent anticancer activity (GI50: 0.33-4.87 µM) | [1] |
| Quinolyl hydrazone 18b | Human DNA Topoisomerase I (1T8I) | Not explicitly stated | Not explicitly detailed | Significant anti-proliferative activity | [1] |
| Quinolyl hydrazone 18d | Human DNA Topoisomerase I (1T8I) | Not explicitly stated | Not explicitly detailed | Significant anti-proliferative activity | [1] |
| Quinoline-amidrazone 10d | c-Abl kinase (1IEP) | Not explicitly stated | Not explicitly detailed | Anticancer activity (IC50: 43.1 µM against A549) | [6] |
| Quinoline-based dihydrazone 3b | CDK2 | Not explicitly stated | Not explicitly detailed | Cytotoxic against MCF-7 cells (IC50: 7.016 µM) | [2] |
| Quinoline-based dihydrazone 3c | CDK2 | Not explicitly stated | Not explicitly detailed | Cytotoxic against MCF-7 cells (IC50: 7.05 µM) | [2] |
Note: While the specific docking scores for the topoisomerase I inhibitors were not numerically provided in the abstract of the primary source, the compounds were ranked based on their potent biological activity, which is directly correlated with their binding affinity.[1]
The causality behind the observed differences in activity and, by extension, docking scores, lies in the nature of the substituents introduced via the hydrazone linkage. For instance, the variation in aromatic and heterocyclic aldehydes and ketones used for condensation leads to derivatives with distinct electronic and steric properties. These differences dictate the types of interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that can be formed with the amino acid residues in the target's active site. The most potent compounds are those that achieve a high degree of complementarity with the binding pocket.
Experimental Protocol: A Guide to Molecular Docking of Quinoline Derivatives
To ensure the trustworthiness and reproducibility of in silico findings, a robust and well-validated docking protocol is essential. The following is a generalized, step-by-step methodology for conducting molecular docking studies on this compound derivatives, based on standard practices in the field.[5]
1. Ligand Preparation:
- The 3D structures of the this compound derivatives are sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).
- The structures are then imported into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE).
- Energy minimization of the ligands is performed using a suitable force field (e.g., OPLS_2005) to obtain a low-energy, stable conformation.
- Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.[5]
2. Protein Preparation:
- The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and protonation states for amino acid residues.
- If the protein contains a co-crystallized ligand, its binding site can be used to define the docking grid.
3. Receptor Grid Generation:
- A grid box is defined around the active site of the target protein. This box specifies the volume in which the docking algorithm will search for favorable binding poses.
- The size and center of the grid should be sufficient to encompass the entire active site and allow for the ligand to move and rotate freely.
4. Molecular Docking Simulation:
- The prepared ligands are docked into the prepared protein's active site using a molecular docking program such as AutoDock Vina, Glide, or GOLD.[5]
- The docking algorithm, such as the Lamarckian genetic algorithm in AutoDock, explores various conformations and orientations of the ligand within the grid box.[5]
- The program's scoring function calculates the binding energy for each pose, and the results are ranked accordingly.
5. Analysis of Docking Results:
- The top-ranked docking poses are visualized and analyzed to identify key molecular interactions between the ligand and the protein.
- These interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for understanding the binding mode and rationalizing the observed docking scores.
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the general synthetic scheme for the derivatives and a typical molecular docking workflow.
Caption: General synthesis of this compound derivatives.
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with demonstrable potential as anticancer and antimicrobial agents.[1] Comparative molecular docking studies, while still somewhat fragmented across the literature, consistently point to the importance of the hydrazone moiety as a versatile linker for introducing substituents that can modulate binding affinity to various biological targets. The insights gained from in silico analyses, when coupled with in vitro and in vivo studies, provide a powerful platform for the rational design of next-generation therapeutic agents.
Future research should focus on systematic studies that directly compare the docking scores of a broad and diverse library of these derivatives against a panel of clinically relevant targets. This will not only help in identifying the most promising lead compounds but also contribute to a more profound understanding of the nuanced structure-activity relationships that govern their biological activity.
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Definitive Structural Elucidation: A Comparative Guide to the Confirmation of 6-Chloro-2-hydrazino-4-methylquinoline's Architecture
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The precise arrangement of atoms in a molecule like 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound with potential pharmacological significance, dictates its physicochemical properties, reactivity, and biological activity. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering definitive and high-resolution insight into the solid-state conformation of a molecule.
This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical methods for the structural characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. While a specific crystal structure for this compound is not publicly available at the time of this writing, we will use data from closely related quinoline derivatives to illustrate the power and precision of the crystallographic method.
The Unparalleled Insight of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1] The resulting three-dimensional model of the molecule is not an interpretation but a direct mapping of electron density, making it the most reliable method for structural elucidation.[2]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise. The quality of the final data is intrinsically linked to the quality of the single crystal used in the experiment.[3]
Experimental Workflow: From Crystal to Structure
The process begins with the crystallization of the compound of interest, which is often the most challenging step.[4] The goal is to slowly bring a concentrated solution to a state of minimum solubility, encouraging the formation of a well-ordered crystalline lattice.[4]
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or acetonitrile).
-
Employ a slow evaporation or solvent diffusion technique to induce crystallization. The goal is to obtain well-formed, single crystals of 30-300 microns in size.[3]
-
-
Crystal Mounting:
-
Carefully select a high-quality crystal, free of defects, under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam, typically from a copper (Cu) or molybdenum (Mo) source, is directed at the crystal.[3]
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using computational methods like direct methods or Patterson functions.
-
The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experimental details.
Anticipated Crystallographic Data for this compound
While the specific data for the title compound is unavailable, we can anticipate the key parameters that would be determined from a successful crystallographic analysis based on similar quinoline derivatives.[5]
| Parameter | Description | Expected Information for this compound |
| Crystal System | The symmetry of the unit cell. | Likely to be monoclinic or orthorhombic. |
| Space Group | The symmetry of the crystal lattice. | Provides information on the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Confirms the connectivity of the atoms and reveals any structural strain. |
| Torsion Angles | The dihedral angles between four connected atoms. | Defines the conformation of the molecule in the solid state. |
| Hydrogen Bonding | The presence and geometry of hydrogen bonds. | Reveals intermolecular interactions that stabilize the crystal packing. |
| π-π Stacking | The presence and geometry of stacking interactions between aromatic rings. | Provides insight into the intermolecular forces governing the crystal structure. |
Complementary Analytical Techniques: Building the Structural Picture
While X-ray crystallography provides the definitive 3D structure, other analytical techniques offer valuable and often more readily obtainable information that is crucial for the initial characterization and for understanding the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the connectivity of atoms and the electronic environment of the nuclei. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the protons in the molecule.
Expected ¹H NMR Data:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with coupling constants characteristic of the substitution pattern on the quinoline ring.
-
Methyl Protons: A singlet at around 2.5 ppm.
-
Hydrazino Protons: Broad signals that may be exchangeable with D₂O.
¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[7]
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to form a molecular ion (M⁺).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (207.66 g/mol ).
-
Isotope Pattern: Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.[8]
-
Fragmentation Pattern: Fragmentation of the quinoline ring and loss of the hydrazino group would provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups in the molecule.
Expected IR Data:
-
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazino group.
-
C=N and C=C Stretching: Bands in the aromatic region of 1500-1600 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
A Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity, solution-state conformation, electronic environment of nuclei. | Molecular weight, elemental composition, fragmentation patterns. | Presence of functional groups. |
| Sample State | Single crystal. | Solution. | Gas phase (after vaporization). | Solid, liquid, or gas. |
| Key Advantage | Unambiguous and complete structural determination. | Provides detailed information about the molecule in solution. | High sensitivity and provides molecular formula. | Rapid and non-destructive. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Does not provide information on the solid-state structure or intermolecular interactions. | Does not provide direct information on connectivity or stereochemistry. | Provides limited information on the overall structure. |
| Self-Validation | The final refined structure must be consistent with the experimental diffraction data (low R-factor). | 2D NMR techniques (COSY, HSQC, HMBC) provide self-consistent connectivity information. | Isotopic patterns and fragmentation must be consistent with the proposed structure. | The presence and absence of characteristic bands must match the proposed structure. |
Conclusion: The Synergy of Analytical Techniques
The structural confirmation of a novel compound like this compound is a hierarchical process. While IR and mass spectrometry provide initial, crucial pieces of evidence regarding functional groups and molecular weight, NMR spectroscopy offers a detailed map of the atomic connectivity in solution. However, for an unequivocal and high-resolution understanding of the molecule's three-dimensional architecture and the subtle interplay of intermolecular forces that govern its solid-state properties, single-crystal X-ray crystallography is the ultimate and indispensable tool. The data it provides is not an interpretation but a fundamental measurement of the molecule's structure, offering a level of certainty that is unparalleled by other techniques. For the rational design of new drugs and materials, this definitive structural knowledge is paramount.
References
- Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
- SERC Carleton. (2007). Single-crystal X-ray Diffraction.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- CCDC. (2025). Introducing Cambridge Structural Database 6.00.
- AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 5. air.unimi.it [air.unimi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-hydrazino-4-methylquinoline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-hydrazino-4-methylquinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on an understanding of the compound's likely hazardous characteristics, drawn from data on structurally similar quinoline derivatives and established best practices for hazardous waste management.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][6] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
| Aquatic Toxicity | Potentially toxic to aquatic life.[1] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste management service. The following workflow provides a clear, logical progression for safe disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
